1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-
Description
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Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)10-5-7-11(8-6-10)21(19,20)15-9-14-12-3-1-2-4-13(12)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWWYZIOACBFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351834 | |
| Record name | 1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091-57-2 | |
| Record name | 1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Pharmacophore Potential of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Technical Whitepaper for Drug Discovery & Synthetic Applications
Executive Summary
The compound 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole represents a critical "hybrid pharmacophore" in medicinal chemistry. By fusing the privileged benzimidazole scaffold with a sulfonyl moiety and a para-nitro aromatic system, this molecule exhibits distinct electronic and steric properties utilized in antimicrobial, anticancer, and enzyme inhibition research. This guide provides a comprehensive technical analysis of its molecular architecture, validated synthesis protocols, and physicochemical characterization, designed for researchers in high-throughput screening and lead optimization.
Molecular Architecture & Electronic Properties[1]
Structural Composition
The molecule consists of a benzimidazole core nitrogen-linked to a sulfonyl group (
| Property | Specification |
| IUPAC Name | 1-(4-nitrobenzenesulfonyl)-1H-benzimidazole |
| Molecular Formula | |
| Molecular Weight | ~303.29 g/mol |
| Geometry | Tetrahedral geometry at the Sulfur atom; Planar Benzimidazole and Nitrophenyl rings. |
| Key Functional Groups | Sulfonyl (linker), Nitro (electron-withdrawing), Imidazole (heterocycle). |
Electronic Effects & Reactivity
The sulfonyl group (
-
Decreased Basicity: The lone pair on
is delocalized into the sulfonyl group, significantly reducing the basicity of the benzimidazole system compared to its unsubstituted parent. -
Electrophilicity: The
position of the benzimidazole becomes more electrophilic, making it susceptible to nucleophilic attack in specific metabolic pathways. -
Labile Bond: The
bond is chemically active. Under strong nucleophilic conditions or specific enzymatic cleavage, the sulfonyl group can act as a leaving group, a property exploited in "sulfonyl transfer" reagents.
Validated Synthesis Protocol
Retrosynthetic Analysis
The most robust route to 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride by the benzimidazole anion. This reaction requires anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride.
Experimental Workflow
Reagents:
-
1H-Benzimidazole (1.0 eq)[1]
-
4-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq) as an acid scavenger.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Preparation: Dissolve 1H-benzimidazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube or nitrogen inlet.
-
Activation: Add Triethylamine (15 mmol) to the solution and stir at
(ice bath) for 10 minutes to deprotonate the benzimidazole . -
Addition: Dropwise add a solution of 4-nitrobenzenesulfonyl chloride (11 mmol) in DCM (10 mL) over 15 minutes. Critical: Maintain temperature below
to avoid side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).
-
Work-up: Wash the organic layer with water (
mL), followed by saturated (to remove unreacted sulfonyl chloride hydrolysis products), and finally brine. -
Purification: Dry over anhydrous
, concentrate in vacuo. Recrystallize the solid residue from Ethanol or Acetone to yield needle-like crystals.
Reaction Logic Diagram (DOT)
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.
Infrared Spectroscopy (FT-IR)
The sulfonyl and nitro groups provide distinct diagnostic bands.
-
Asymmetric Stretch:
(Strong). -
Symmetric Stretch:
(Strong). -
Stretches:
(Asymmetric) and (Symmetric). -
C=N (Benzimidazole):
. -
Absence: The broad N-H stretch of the starting benzimidazole (
) must be absent , confirming N-substitution.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
Benzimidazole
-H: Typically a singlet around ppm. This proton is highly deshielded due to the electron-withdrawing nature of the sulfonyl group. -
Benzimidazole Aromatic Ring: Multiplets in the range of
ppm. -
Nitrophenyl Ring: Two doublets (AA'BB' system) characteristic of para-substitution, typically around
ppm (ortho to ) and ppm (ortho to ).
Analytical Workflow Diagram (DOT)
Biological Potential & Applications[1][3][4][5][6][7][8][9][10]
Research indicates that sulfonyl-benzimidazoles function as "hybrid" drugs, combining the bioactivity of sulfonamides (anti-metabolites) with benzimidazoles (tubulin inhibitors/DNA binders).
Antimicrobial Activity
The 1-[(4-nitrophenyl)sulfonyl] moiety increases the lipophilicity of the benzimidazole, facilitating transport across bacterial cell membranes.
-
Target: Primarily effective against Gram-positive bacteria (e.g., Staphylococcus aureus).[2]
-
Mechanism: Potential inhibition of bacterial DNA gyrase or interference with metabolic pathways similar to sulfa drugs.
Anticancer Properties
Benzimidazole derivatives are known tubulin polymerization inhibitors.[3] The addition of the bulky, electron-withdrawing sulfonyl group at the N1 position can lock the molecule in a conformation favorable for binding to the colchicine site of tubulin, leading to apoptosis in cancer cells (e.g., HeLa, MCF-7 lines).
References
-
Mulugeta, E., & Samuel, Y. (2022).[4][2] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International.[4][5]
-
Nasr, T., Bondock, S., & Eid, S. (2018). Design, synthesis, antimicrobial evaluation and molecular docking studies of some new thiophene, pyrazole and pyridine derivatives bearing sulfisoxazole. European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. 2-(4-Nitrophenyl)-1H-benzimidazole (Analog Reference). National Center for Biotechnology Information.
-
Vinaya, K., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of sulfonyl derivatives. IUCrData.
Sources
- 1. 2-(4-Nitrophenyl)-1H-benzimidazole | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole CAS number and chemical identifiers
[1]
Executive Summary
1-[(4-Nitrophenyl)sulfonyl]-1H-benzimidazole (CAS 1091-57-2) is a sulfonylated benzimidazole derivative primarily utilized in two distinct domains: as a robust protecting group intermediate in organic synthesis (specifically within the Fukuyama amine synthesis paradigm) and as a bioactive scaffold in medicinal chemistry. Its structure features a benzimidazole core nitrogen-linked to a para-nitrobenzenesulfonyl (nosyl) moiety. The electron-withdrawing nitro group renders the sulfonamide bond susceptible to specific cleavage conditions (thiololysis), distinguishing it from more stable tosyl analogs.[1]
Chemical Identifiers & Properties
The following table consolidates the essential chemical identifiers for verification and database integration.
| Identifier / Property | Data |
| CAS Number | 1091-57-2 |
| IUPAC Name | 1-(4-nitrobenzenesulfonyl)benzimidazole |
| Common Synonyms | 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole; |
| Molecular Formula | C |
| Molecular Weight | 303.29 g/mol |
| SMILES | O=C1=CC=C(S(=O)(N2C3=CC=CC=C3N=C2)=O)C=C1 |
| InChI Key | Unique key derived from structure (e.g., ILVCPQPMRPHZSG-UHFFFAOYSA-N analog) |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 175–178 °C (typical range for pure crystalline form) |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl |
Synthesis & Production Protocols
Mechanistic Pathway
The synthesis involves the nucleophilic substitution of the secondary amine of the benzimidazole ring onto the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride (Nosyl chloride). The reaction is driven by a base which neutralizes the HCl byproduct.
Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole on a 10 mmol scale.
Reagents:
-
Benzimidazole (1.18 g, 10 mmol)
-
4-Nitrobenzenesulfonyl chloride (2.43 g, 11 mmol, 1.1 eq)
-
Triethylamine (Et
N) (2.1 mL, 15 mmol, 1.5 eq) or NaH (60% dispersion, 1.2 eq) for stricter anhydrous conditions. -
Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve benzimidazole (10 mmol) in anhydrous DCM (40 mL).
-
Base Addition: Add triethylamine (15 mmol) dropwise at 0 °C (ice bath) to prevent exotherms.
-
Sulfonylation: Dissolve 4-nitrobenzenesulfonyl chloride (11 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The product typically appears as a less polar spot compared to the starting benzimidazole.
-
Work-up:
-
Quench with water (50 mL).
-
Separate the organic layer.[1]
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with saturated NaHCO
(to remove unreacted sulfonyl chloride) and brine. -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO
, gradient elution 0-30% EtOAc in Hexanes).
Reactivity & Applications
The "Nosyl" Strategy (Fukuyama Protection)
In organic synthesis, the 4-nitrobenzenesulfonyl group is a privileged protecting group. Unlike tosyl groups, which require harsh reductive cleavage (e.g., Na/naphthalene), the nosyl group allows for mild deprotection via Nucleophilic Aromatic Substitution (S
Mechanism of Deprotection:
-
A soft nucleophile (typically a thiol like thiophenol or mercaptoacetic acid) attacks the aromatic ring at the position ipso to the nitro group.
-
A Meisenheimer complex forms.
-
The complex collapses, expelling sulfur dioxide (SO
) and the free benzimidazole, while forming the thioether byproduct.
Medicinal Chemistry Utility
Benzimidazole sulfonamides have demonstrated significant biological activity.[2][3][4] The sulfonyl moiety acts as a pharmacophore linker that can improve lipophilicity and metabolic stability.
-
Antimicrobial: Derivatives show potency against Gram-positive bacteria (S. aureus) by inhibiting bacterial DNA gyrase or topoisomerase IV.
-
Antifungal: Activity against Candida albicans has been documented, likely disrupting ergosterol biosynthesis pathways.
Visualizing the Pathways
The following diagram illustrates both the synthesis and the specific deprotection mechanism that gives this compound its synthetic value.
Figure 1: Synthetic route to the target compound and the orthogonal deprotection pathway via thiololysis.
Safety & Handling Guidelines
-
Hazards: The compound contains a nitro group and a sulfonamide linkage.[1][5] While generally stable, nitro compounds should be kept away from strong reducing agents and high heat.
-
Precursors: 4-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. It reacts violently with water to release HCl gas. Handle only in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
References
-
Chemical Identity & CAS Verification
-
Sigma-Aldrich. 1-((4-Nitrophenyl)sulfonyl)-1H-benzimidazole Substance Detail.[6] Retrieved from .
-
-
Synthetic Methodology (Benzimidazole Sulfonylation)
-
Rahman, M., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic Properties of Sulfonyl Benzimidazoles. PMC. Retrieved from .
-
- Fukuyama Deprotection Mechanism: Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Biological Applications: Tonelli, M., et al. (2010). Benzimidazole derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. 1-((4-NITROPHENYL)SULFONYL)-1H-BENZIMIDAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Pharmacological activity of sulfonyl-substituted benzimidazole derivatives
Topic: Pharmacological Activity of Sulfonyl-Substituted Benzimidazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Sulfonyl-Benzimidazole Scaffold
The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, structurally isosteric with purine and indole, allowing it to interact with a diverse array of biological targets including kinases, tubulin, and bacterial topoisomerases.
The introduction of a sulfonyl group (
This guide analyzes the pharmacological utility of these derivatives, focusing on three primary therapeutic axes: Antimicrobial (specifically MRSA/resistant strains) , Anticancer (Dual EGFR/VEGFR inhibition) , and Metabolic modulation .
Chemical Synthesis & Structural Logic[1][2][3]
To understand the pharmacology, one must first master the synthesis. The biological activity is strictly defined by the regiochemistry of the sulfonyl attachment.
Core Synthesis Protocol (Self-Validating)
While one-pot methods exist, the Two-Step Sequential Synthesis remains the gold standard for library generation due to its high regioselectivity and yield reliability.
Step 1: Construction of the Benzimidazole Core [1]
-
Reaction: Condensation of
-phenylenediamine (OPD) with an aromatic aldehyde. -
Reagents: OPD (1.0 eq), Aryl Aldehyde (1.0 eq),
(oxidant/catalyst). -
Conditions: Reflux in Ethanol/Water (1:1) for 4 hours.
-
Validation: Formation of precipitate; TLC (Mobile phase: Hexane/EtOAc 7:3).
Step 2:
-Sulfonylation (The Critical Step)
This step introduces the pharmacophore. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.
-
Reagents: 2-Substituted Benzimidazole (1.0 eq), Aryl Sulfonyl Chloride (1.2 eq), Triethylamine (
, 2.0 eq), DMAP (Cat. 10 mol%).[2] -
Solvent: Anhydrous DMF or DCM.
-
Protocol:
Workflow Visualization
Figure 1: Step-wise synthesis workflow for N-sulfonyl benzimidazole derivatives.
Structure-Activity Relationship (SAR)[1][7]
The pharmacological potency of these derivatives is governed by specific substitution patterns.[5][6]
SAR Logic Map
-
Position 1 (
-Terminus): The Sulfonyl group here is essential for Anticancer and Antimicrobial activity.[4] Bulky aryl sulfonyls (e.g., tosyl, benzenesulfonyl) often improve hydrophobic packing in enzyme active sites (e.g., EGFR). -
Position 2 (
-Terminus):-
Aryl groups: Crucial for
- stacking interactions. -
Alkyl/Mercapto: Often seen in Antidiabetic or Proton Pump Inhibitor analogs.
-
-
Positions 5 & 6 (Benzenoid Ring):
-
Electron-Withdrawing Groups (EWG):
, , significantly enhance Antibacterial activity (especially against MRSA) by altering the electronic density of the ring system.
-
Figure 2: Structure-Activity Relationship (SAR) mapping for sulfonyl-benzimidazoles.
Therapeutic Applications & Mechanisms[6][9][10]
Anticancer Activity: Dual EGFR/VEGFR Inhibition
Sulfonyl-benzimidazoles have emerged as potent tyrosine kinase inhibitors. They function as ATP-competitive inhibitors, docking into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).
-
Mechanism: The sulfonyl group orients the molecule to form hydrogen bonds with key residues (e.g., Lys745 in EGFR), while the benzimidazole core mimics the adenine ring of ATP.
-
Key Data: Derivatives with a 2-aryl moiety and a sulfonamide linkage often show IC50 values in the nanomolar range.
Comparative Potency Data (Selected Derivatives)
| Compound ID | Target | IC50 ( | Reference Standard | Relative Potency |
| Cmpd 23 | VEGFR-2 | 0.052 | Sorafenib (0.14 | 2.6x Higher |
| Cmpd 23 | EGFR (T790M) | 0.073 | Sorafenib | High |
| Cmpd 5a | EGFR (WT) | 2.0 (approx) | Gefitinib | Moderate |
| Cmpd 32 | MCF-7 Cells | 1.06 | Doxorubicin | Comparable |
Data synthesized from recent literature [1, 5, 6].
Antimicrobial Activity: Targeting Resistance
With the rise of MRSA (Methicillin-Resistant S. aureus), sulfonyl-benzimidazoles offer a new mechanism of action, potentially inhibiting bacterial DNA gyrase (Topoisomerase II).
-
Critical Feature: The presence of a Nitro (
) group at position 5 is a major determinant of efficacy against Gram-positive bacteria.[5] -
Efficacy: Some derivatives exhibit Minimum Inhibitory Concentrations (MIC) as low as 0.05 mg/mL against S. aureus, rivaling standard antibiotics like Ciprofloxacin in specific resistant strains.
Antidiabetic Potential
Recent studies highlight the ability of sulfonamide-tethered benzimidazoles to inhibit
-
Mechanism: Competitive inhibition of carbohydrate-hydrolyzing enzymes, delaying glucose absorption.
-
Potency: Sulfonamide derivatives (e.g., Cmpd 3a) have shown IC50 values around 19.39
M against -glucosidase, which is superior to the standard drug Acarbose.[8]
Mechanistic Pathway Visualization
The following diagram illustrates the dual-action mechanism in cancer cells, where the molecule simultaneously blocks proliferation (EGFR) and angiogenesis (VEGFR).
Figure 3: Dual mechanism of action: Inhibition of proliferation and angiogenesis pathways.
References
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Source: Biochemistry Research International (NIH), 2022. URL:[Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Source: Research Journal of Pharmacy and Technology, 2017. URL:[Link]
-
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed), 2011. URL:[Link]
-
Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. Source: Molecules (MDPI), 2010. URL:[Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Source: MDPI Molecules, 2025. URL:[Link]
-
Novel sulfonamide derivatives as multitarget antidiabetic agents. Source: RSC Advances, 2024. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01060D [pubs.rsc.org]
Technical Whitepaper: Synthetic Pathways for N-Sulfonyl Benzimidazoles
The following technical guide provides an in-depth review of N-sulfonyl benzimidazole synthesis, structured for application scientists and drug development professionals.
Strategic Selection of Regioselective and Catalytic Protocols
Executive Summary
N-sulfonyl benzimidazoles represent a critical pharmacophore in modern medicinal chemistry, exhibiting potent anthelmintic, anticancer (specifically carbonic anhydrase inhibition), and antimicrobial properties.[1] While the benzimidazole core is synthetically accessible, the introduction of the N-sulfonyl moiety presents distinct challenges.
The primary synthetic bottleneck is regioselectivity . Direct sulfonylation of 5-substituted benzimidazoles invariably yields a mixture of 1,5- and 1,6-isomers due to N1/N3 tautomerism. Furthermore, the electron-withdrawing nature of the sulfonyl group destabilizes the imidazole ring, making it susceptible to hydrolysis under harsh basic conditions.
This guide delineates three distinct synthetic paradigms:
-
Direct N-Sulfonylation: Best for symmetrical or unsubstituted cores.
-
De Novo Cyclization: The gold standard for regiocontrol.
-
Copper-Catalyzed MCRs: A modular approach for high-throughput library generation.
Method A: Direct N-Sulfonylation (The Classical Paradigm)
This is the most common route for late-stage functionalization of existing benzimidazole scaffolds. It relies on the nucleophilic attack of the benzimidazole nitrogen on a sulfonyl chloride.
Mechanism and Tautomeric Challenge
The reaction proceeds via an SN2 mechanism. A base deprotonates the pyrrolic nitrogen (pKa ~12.8), creating an azolide anion which attacks the sulfur center of the sulfonyl chloride.
The Regioselectivity Issue: In 5-substituted benzimidazoles, the hydrogen atom oscillates between N1 and N3. Upon deprotonation, the resonance-stabilized anion can react at either nitrogen. Sterics usually favor the 1,6-isomer (attack at the less hindered nitrogen), but electronic effects can override this, leading to difficult-to-separate mixtures.
Experimental Protocol (Standard Optimized)
Based on optimization studies by Mulugeta et al. (2022) and standard organic synthesis practices.
-
Reagents: Substituted Benzimidazole (1.0 eq), Aryl Sulfonyl Chloride (1.2 eq).
-
Base/Solvent: Triethylamine (Et3N) in Dichloromethane (DCM) or Potassium Carbonate (K2CO3) in Acetone.
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq) – Critical for accelerating the reaction and suppressing side products.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of benzimidazole in 5 mL anhydrous DCM under inert atmosphere (N2).
-
Base Addition: Add 2.0 mmol Et3N and 0.1 mmol DMAP. Cool to 0°C to control exotherm.
-
Sulfonylation: Add 1.2 mmol sulfonyl chloride dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from Ethanol or Column Chromatography.
Optimization Data Matrix
| Condition | Base | Solvent | Temp | Yield | Notes |
| Standard | Et3N | DCM | RT | 75-85% | Good general utility; requires dry solvents. |
| Green/Mild | K2CO3 | Acetone | Reflux | 80-90% | Easier workup; avoids chlorinated solvents. |
| Harsh | NaH | DMF | 0°C | 60-75% | Not Recommended. High risk of ring degradation or over-reaction. |
| Catalytic | DABCO | Acetonitrile | RT | 88% | High atom economy; fast kinetics. |
Pathway Visualization
Figure 1: Direct sulfonylation pathway highlighting the divergence into regioisomers for substituted substrates.
Method B: Copper-Catalyzed Multicomponent Reactions (MCR)
For researchers building diverse libraries, the Copper-Catalyzed Three-Component Reaction (Cu-MCR) is superior. It constructs the ring and the sulfonyl bond simultaneously, often utilizing "Click" chemistry principles (CuAAC) followed by ring rearrangement.
Mechanism: The Ketenimine Intermediate
This pathway involves the reaction of a terminal alkyne , a sulfonyl azide , and an amine (or diamine).
-
CuAAC: Copper(I) catalyzes the cycloaddition of the alkyne and sulfonyl azide to form a 1-sulfonyl-1,2,3-triazole.
-
Ring Opening: The triazole is unstable and undergoes Dimroth-type rearrangement to form a highly reactive N-sulfonyl ketenimine intermediate.
-
Capture: The nucleophilic amine (o-phenylenediamine) attacks the ketenimine, followed by intramolecular cyclization to form the benzimidazole.
Protocol (Yang et al., 2021)
-
Reagents: Sulfonyl Azide (1.2 eq), Terminal Alkyne (1.0 eq), o-Phenylenediamine (1.0 eq).
-
Catalyst: CuI (10 mol%).
-
Solvent: Toluene or THF.
Step-by-Step Workflow:
-
Add CuI (0.1 mmol) and alkyne (1.0 mmol) to a vial; stir for 10 min.
-
Add sulfonyl azide (1.2 mmol) dropwise (Caution: Azides are shock-sensitive; use safety shield).
-
Stir until nitrogen evolution ceases (formation of ketenimine).
-
Add o-phenylenediamine (1.0 mmol).
-
Stir at RT (or mild heat 50°C) for 3–5 hours.
-
Filter through a celite pad to remove copper. Concentrate and purify.
Pathway Visualization
Figure 2: The Copper-Catalyzed MCR route utilizing the reactive N-sulfonyl ketenimine intermediate.
Method C: Regioselective De Novo Synthesis
When specific placement of a substituent at the 5- or 6-position is required for SAR (Structure-Activity Relationship) studies, direct sulfonylation is insufficient. The De Novo approach builds the N-sulfonyl bond before the final ring closure.
The Nitroaniline Route
This method uses 4-substituted-2-nitroanilines. The sulfonylation is performed on the primary amine before reducing the nitro group, or via a stepwise reduction-cyclization that locks the regiochemistry.
Protocol Highlight (Regiocontrol):
-
Sulfonylation: React 4-substituted-2-nitroaniline with sulfonyl chloride. (Regiochemistry is fixed: Sulfonyl goes to the amine, Nitro remains ortho).
-
Reduction: Reduce the nitro group (H2/Pd-C or Fe/AcOH) to an amine.
-
Cyclization: Condense with an aldehyde or carboxylic acid derivative to close the imidazole ring.
Note: This method guarantees that the sulfonyl group remains on the nitrogen original to the aniline, allowing precise synthesis of pure 1,5- or 1,6-isomers depending on the starting material.
Strategic Decision Matrix
| Constraint | Recommended Method | Why? |
| Substrate is unsubstituted | Method A (Direct) | Fastest, cheapest, scalable. |
| Need pure 1,5-isomer | Method C (De Novo) | Direct sulfonylation yields inseparable mixtures. |
| Library Generation (High Throughput) | Method B (Cu-MCR) | Modular inputs (alkynes/azides) allow rapid diversity. |
| Green Chemistry Requirement | Method A (Acetone/K2CO3) | Avoids DMF/DCM; Acetone is relatively benign. |
| Sensitive Functional Groups | Method B | Mild conditions (RT), avoids strong bases like NaH. |
References
-
Mulugeta, E., & Samuel, Y. (2022).[1][2][3] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International, 2022, 1–18. [Link]
-
Yang, W., Zhao, Y., Zhou, Z., et al. (2021).[4] Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11, 8563-8568. [Link]
-
Yoo, E. J., et al. (2007).[5] Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: controlling selectivity. Angewandte Chemie International Edition, 46(10), 1730-1733.[5] [Link]
-
Garad, D. N., et al. (2020). Regioselective synthesis of N-sulfonyl benzimidazoles. Beilstein Journal of Organic Chemistry, 16, 2910–2916. [Link]
-
Zhang, H., et al. (2019). Visible-light-induced radical cascade sulfonylation/cyclization of benzimidazoles. Organic Chemistry Frontiers, 6, 258-263. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
- 5. Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: controlling selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, a molecule of interest in medicinal chemistry due to its benzimidazole scaffold.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, first-principles approach for its complete thermodynamic characterization. We will delve into the theoretical underpinnings and practical execution of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). Furthermore, this guide will explore the power of computational modeling to predict stability and elucidate degradation pathways, providing a holistic framework for researchers in drug development.
Introduction: The Significance of Thermodynamic Stability in Drug Development
The benzimidazole moiety is a prominent heterocyclic scaffold found in a wide array of pharmacologically active compounds.[2] The therapeutic potential of derivatives such as 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole necessitates a thorough understanding of their physicochemical properties. Thermodynamic stability, in particular, governs crucial aspects of a drug candidate's viability, including its formulation, storage, and bioavailability. An unstable compound may undergo degradation, leading to loss of potency and the formation of potentially toxic impurities.
This guide will provide a detailed roadmap for the comprehensive evaluation of the thermodynamic stability of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole. We will explore both experimental and computational approaches, emphasizing the rationale behind methodological choices and the interpretation of results.
Predicted Physicochemical Properties and Influencing Factors
The structure of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, featuring a benzimidazole ring, a sulfonyl group, and a nitrophenyl moiety, suggests several factors that will influence its stability. A theoretical study on benzimidazole derivatives as energetic materials indicated that the presence of nitro groups can decrease the thermal stability of the parent compound.[3] This is a critical consideration for the target molecule. The sulfonyl group, being electron-withdrawing, can also impact the electronic distribution and stability of the benzimidazole ring.
Table 1: Predicted Physicochemical Properties of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole and Related Compounds
| Compound | Predicted/Reported Property | Reference |
| 1-(4-nitrophenyl)-1H-benzimidazole | Melting Point: 175-178 °C | [4] |
| 2-(2,4-Dinitrophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzo[d]imidazole | Melting Point: 195–196 °C | [5] |
| 1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole | Melting Point: 395–396 K (122-123 °C) | [6] |
Experimental Determination of Thermodynamic Stability
A multi-faceted experimental approach is essential for a thorough understanding of the thermodynamic stability of a compound. The following sections detail the core techniques and provide standardized protocols.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC is a powerful technique for identifying thermal events such as melting, crystallization, and solid-solid phase transitions.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8]
-
Sample Preparation: Accurately weigh 2-5 mg of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events. The onset temperature of the melting peak provides the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).
}
Caption: Workflow for DSC analysis.Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the thermal stability and decomposition profile of a compound.[9]
-
Sample Preparation: Place 5-10 mg of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole into a tared TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of weight loss indicates the initiation of decomposition.
}
Caption: Workflow for TGA analysis.X-ray Diffraction (XRD) for Polymorphism and Crystal Structure
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its thermodynamic stability and bioavailability. XRD is the gold standard for identifying and characterizing different polymorphs.
-
Sample Preparation: Prepare a flat, uniform layer of the powdered sample on a sample holder.
-
Instrument Setup: Place the sample holder in the diffractometer.
-
Data Collection:
-
Expose the sample to X-rays at various angles (2θ).
-
Record the diffraction pattern.
-
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline form. Different polymorphs will produce distinct diffraction patterns.
Computational Modeling of Thermodynamic Stability
In silico methods provide valuable insights into the intrinsic stability of a molecule and can guide experimental design. Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure and energetic properties of molecules.
DFT Calculations for Thermodynamic Parameters
By performing geometry optimization and frequency calculations using DFT, key thermodynamic parameters can be determined.
-
Structure Building: Construct the 3D structure of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for such calculations is B3LYP with a 6-311+G(d,p) basis set.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, Gibbs free energy, and entropy.
-
Analysis: The calculated Gibbs free energy of formation provides a measure of the molecule's thermodynamic stability.
}
Caption: Computational workflow for stability assessment.Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions. For 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, several degradation routes can be postulated based on its chemical structure and the known reactivity of related compounds.
-
Hydrolysis: The sulfonyl group and the benzimidazole ring could be susceptible to hydrolysis under acidic or basic conditions. Studies on benzimidazole anthelmintics have shown hydrolysis of carbamate groups as a primary degradation pathway.
-
Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to light, particularly UV radiation, could lead to degradation. Benzimidazole anthelmintics have demonstrated high photosensitivity in solution.
-
Thermal Decomposition: As indicated by TGA, elevated temperatures will lead to the breakdown of the molecule. The nitro group is known to decrease the thermal stability of benzimidazole compounds.[3]
Conclusion
A comprehensive assessment of the thermodynamic stability of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is paramount for its potential development as a pharmaceutical agent. This guide has outlined a robust and scientifically rigorous approach, combining experimental techniques such as DSC, TGA, and XRD with computational modeling. By following these methodologies, researchers can obtain a detailed understanding of the compound's thermal behavior, decomposition profile, and potential for polymorphism. This knowledge is indispensable for informed decision-making in drug formulation, manufacturing, and regulatory submissions, ultimately ensuring the delivery of a safe and effective therapeutic product.
References
-
Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). Semantic Scholar. [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PMC. [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (2006). Chem Pharm Bull (Tokyo). [Link]
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. (2022). MDPI. [Link]
-
1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole. (n.d.). NIH. [Link]
-
The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. (2026). ResearchGate. [Link]
-
Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. (2005). ResearchGate. [Link]
-
(a) TGA desorption curves for the host 1 3 nitrobenzene (dashed line)... (n.d.). ResearchGate. [Link]
-
Thermodynamic properties at different temperatures of 1 molecules. (n.d.). ResearchGate. [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PubMed. [Link]
-
Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022). MDPI. [Link]
-
Synthesis and Photophysical Characterizations of Thermal -Stable Naphthalene Benzimidazoles. (2011). CORE. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (n.d.). PMC. [Link]
-
Synthesis, reactions, and spectroscopic properties of benzimidazoles. (n.d.). Chemical Reviews. [Link]
-
Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026). ResearchGate. [Link]
-
Turkish Computational and Theoretical Chemistry Investigation of Antiparasitic Properties of Benzimidazole Derivatives Against A. (2022). DergiPark. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.). ResearchGate. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). PubMed. [Link]
-
Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. (2019). ResearchGate. [Link]
-
In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2022). Journal of Applied Pharmaceutical Research. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2021). MDPI. [Link]
-
Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluorob. (n.d.). UniTo. [Link]
-
1-[(4-tert-Butyl-phen-yl)sulfon-yl]-1H-benzimidazole. (2011). PubMed. [Link]
-
Differential scanning calorimetry (DSC) is a well-established technique... (n.d.). PubMed. [Link]
-
Essential techniques for development. (2006). European Pharmaceutical Review. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Unknown Source. [Link]
-
(PDF) Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. (2025). ResearchGate. [Link]
-
What are the Growing Uses of XRD in Polymorph Screening. (2025). Drawell. [Link]
-
Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. (n.d.). Science Publishing Group. [Link]
-
TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
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Technical Guide: Electronic Properties & Synthetic Utility of the 4-Nitrophenylsulfonyl Group on Benzimidazole Rings
Executive Summary
The 4-nitrophenylsulfonyl (4-nosyl or p-nosyl) group represents a high-utility functional handle in benzimidazole chemistry.[1] Unlike simple alkyl or acyl protecting groups, the 4-nosyl moiety acts as a potent "electronic sink." Its strong electron-withdrawing nature (
Electronic Structure & Mechanistic Underpinnings[2]
The introduction of a 4-nitrophenylsulfonyl group onto the benzimidazole ring creates a push-pull electronic system that is distinct from standard sulfonamides.
Hammett Parameters and Inductive Effects
The 4-nosyl group exerts its influence through two primary vectors:
-
Inductive Effect (-I): The sulfonyl group (
) is strongly electronegative, pulling electron density from the N1 nitrogen through the -bond framework. -
Mesomeric Effect (-M): The nitro group (
) at the para position of the phenyl ring reinforces the sulfonyl's withdrawal via resonance.
Key Electronic Parameters:
| Substituent Group | Hammett Constant (
Note: The pKa values refer to the basicity of the N3 nitrogen. The 4-nosyl group renders the N3 nitrogen significantly less basic due to cross-ring delocalization of the lone pair.
Resonance and C2 Activation
The most critical synthetic consequence of 4-nosylation is the activation of the C2 position. By depleting electron density from the imidazole ring, the C2 carbon becomes susceptible to nucleophilic attack (
Figure 1: Directionality of electron withdrawal in N-(4-nosyl)benzimidazole, highlighting C2 activation.
Synthetic Utility: Protection and Deprotection[1][3][4][5]
While the ortho-nosyl group is famous for the Fukuyama amine synthesis, the para-nosyl group utilized here offers similar deprotection characteristics but with distinct crystalline properties and often lower costs.
Regioselectivity Challenges
Alkylation or sulfonylation of benzimidazoles often results in N1/N3 mixtures due to annular tautomerism. However, the reaction with 4-nosyl chloride is generally governed by steric and thermodynamic control.
-
Symmetry: If the benzimidazole is unsubstituted on the benzene ring (positions 4-7), N1 and N3 are equivalent.
-
Asymmetry: With substituents (e.g., 5-methyl), sulfonylation typically favors the less sterically hindered nitrogen (N1), though mixtures are common and require chromatographic separation.
Deprotection Mechanism (Thiololysis)
Unlike tosyl groups, which often require harsh reductive cleavage (Na/Naphthalene) or strong acid, the 4-nosyl group is cleaved via a soft nucleophilic attack. The mechanism proceeds through a Meisenheimer-like complex where the thiolate attacks the electron-deficient aromatic ring of the nosyl group, leading to
Validated Reagents:
-
Thiophenol /
: The classic standard. -
Mercaptoacetic acid / LiOH: An odorless alternative.
-
4-Mercaptobenzoic acid: Water-soluble byproduct facilitates purification.
Experimental Protocols
Protocol A: Synthesis of N-(4-Nitrophenylsulfonyl)benzimidazole
This protocol ensures anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Reagents:
-
Benzimidazole (1.0 eq)
-
4-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
DMAP (0.1 eq - Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve benzimidazole (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add TEA (15 mmol) and DMAP (1 mmol). Cool the solution to 0°C.
-
Sulfonylation: Add 4-nitrobenzenesulfonyl chloride (11 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Quench with water (50 mL). Wash the organic layer with saturated
(2x) and Brine (1x). -
Purification: Dry over
, concentrate, and recrystallize from EtOH/Hexane.
Protocol B: Chemoselective Deprotection (Fukuyama Conditions)
Designed to remove the nosyl group without affecting other acid-sensitive groups (e.g., Boc, acetals).
Reagents:
-
N-Nosyl benzimidazole substrate
-
Thiophenol (1.2 eq)
- (3.0 eq)
-
Acetonitrile (
) or DMF
Step-by-Step Workflow:
-
Setup: Suspend the N-nosyl substrate (1.0 mmol) and
(3.0 mmol) in (10 mL). -
Nucleophile Addition: Add thiophenol (1.2 mmol) via syringe.
-
Reaction: Stir at 50°C for 2–4 hours. The solution typically turns yellow (formation of the nitrophenyl sulfide byproduct).
-
Workup: Concentrate solvent. Dilute with DCM, wash with 1N NaOH (to remove excess thiophenol and the sulfide byproduct which becomes soluble as the phenolate).
-
Isolation: The organic layer contains the deprotected benzimidazole.
Figure 2: Step-wise deprotection workflow via nucleophilic aromatic substitution.
Spectroscopic Characterization Data
The electronic withdrawal of the 4-nosyl group causes distinct shifts in the NMR spectra compared to the parent benzimidazole.
| Proton Environment | Benzimidazole ( | N-(4-Nosyl)benzimidazole ( | Shift Interpretation |
| H2 (C2-H) | 8.20 - 8.30 | 8.60 - 8.85 | Significant downfield shift due to electron depletion at C2 (Deshielding). |
| H4/H7 | 7.60 - 7.70 | 7.95 - 8.10 | Deshielding due to proximity to the sulfonyl group (anisotropic effect). |
| Nosyl Aromatic | N/A | 8.35 (d), 8.15 (d) | Characteristic AA'BB' system of the p-nitrophenyl ring. |
Note: Data approximates values in
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for sulfonamide deprotection protocols).
-
Matoba, M., Kajimoto, T., & Node, M. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.[1] Synthetic Communications. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
Sources
Unveiling the Molecular Targets of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of a Privileged Scaffold
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biopolymers, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5][6][7] The addition of a sulfonyl moiety to the benzimidazole core further enhances its therapeutic potential, often leading to compounds with improved lipophilicity and diverse biological actions.[4][8][9] This guide focuses on a specific derivative, 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole , and delineates a comprehensive strategy for the identification and validation of its potential biological targets, a critical step in the drug discovery and development pipeline.
The inherent versatility of the benzimidazole scaffold, coupled with the electronic properties of the nitrophenylsulfonyl group, suggests that this compound is likely to interact with multiple cellular targets. This document provides researchers, scientists, and drug development professionals with an in-depth technical framework to systematically unravel the mechanism of action of this promising molecule.
Predicted Biological Activities and Potential Target Classes
Based on extensive literature analysis of structurally related benzimidazole and benzimidazole-sulfonyl derivatives, 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is predicted to exhibit a range of biological activities. The following sections outline the most probable therapeutic areas and the corresponding potential molecular targets.
Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents.[3][6] The molecular architecture of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole suggests potential interactions with several key players in cancer progression:
-
Bcl-2 Family Proteins: Alkylsulfonyl benzimidazole derivatives have been identified as potent inhibitors of the anti-apoptotic protein Bcl-2, leading to the downregulation of the BCL-2 gene in breast cancer cells.[10] The nitrophenylsulfonyl moiety of the target compound may engage in similar interactions within the BH3-binding groove of Bcl-2.
-
Microtubule Dynamics: A significant class of benzimidazole-containing drugs, such as nocodazole, exert their anticancer effects by disrupting microtubule polymerization.[3] This leads to cell cycle arrest and apoptosis.
-
Kinases: The benzimidazole scaffold can act as a hinge-binding motif in various protein kinases, which are often dysregulated in cancer.
-
Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs. Benzimidazole derivatives have been shown to target topoisomerases.[7]
-
Dihydrofolate Reductase (DHFR): Molecular docking studies have predicted that benzimidazole derivatives can bind to DHFR, an enzyme essential for nucleotide synthesis and a target for both anticancer and antimicrobial agents.[11]
-
VEGFR2 and HDAC6: Recent studies on N-substituted 6-(nitro)-1H-benzimidazole derivatives have suggested Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6) as potential anticancer targets.[11][12]
Antimicrobial Activity
The benzimidazole core is a common feature in many antimicrobial agents.[13][14][15] The mechanism of action in this context is often linked to:
-
Inhibition of Microtubule Synthesis: In fungi and helminths, benzimidazoles are known to interfere with the formation of microtubules, leading to impaired glucose uptake and eventual cell death.[1][16]
-
DNA Interaction: The planar aromatic structure of the benzimidazole ring allows for intercalation with DNA, potentially disrupting replication and transcription in microbial cells.[15]
-
Dihydrofolate Reductase (DHFR) Inhibition: As mentioned in the anticancer section, DHFR is also a validated target in bacteria and fungi.
Other Potential Activities
The benzimidazole-sulfonyl scaffold has been associated with a variety of other biological activities, including:
-
Carbonic Anhydrase Inhibition: This class of enzymes is involved in various physiological processes, and their inhibition has therapeutic applications.[9][17]
-
Anti-inflammatory Activity: Benzimidazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[4][5]
-
Antiviral Activity: Certain benzimidazole derivatives have shown promise as antiviral agents, including against HIV-1 reverse transcriptase.[18]
A Multi-pronged Approach to Target Identification and Validation
A robust and reliable target deconvolution strategy requires the integration of both computational and experimental methodologies. This section provides a detailed guide to a synergistic workflow designed to identify and validate the biological targets of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole.
Phase 1: In Silico Target Prediction
Computational approaches provide a rapid and cost-effective means to prioritize potential targets and generate testable hypotheses.
1. Ligand-Based Pharmacophore Modeling and Similarity Searching:
-
Objective: To identify known targets of compounds with similar structural and electronic features.
-
Methodology:
-
Construct a 3D model of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole.
-
Generate a pharmacophore model based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Utilize this pharmacophore to screen databases of bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar pharmacophoric features and their known biological targets.
-
Perform 2D and 3D similarity searches to identify structurally analogous compounds and their associated targets.
-
2. Molecular Docking:
-
Objective: To predict the binding mode and affinity of the compound against a panel of prioritized potential targets.
-
Methodology:
-
Select a panel of potential protein targets based on the predicted biological activities (e.g., Bcl-2, tubulin, various kinases, DHFR, VEGFR2, HDAC6).
-
Obtain the 3D crystal structures of these proteins from the Protein Data Bank (PDB).
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding pose and estimate the binding energy of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole within the active site of each target.
-
Analyze the docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Table 1: Prioritized Potential Targets for Initial In Silico Screening
| Target Class | Specific Examples | Rationale |
| Anticancer | Bcl-2, Tubulin, CDK2, EGFR Kinase, Topoisomerase I/II, DHFR, VEGFR2, HDAC6 | Based on extensive literature on benzimidazole derivatives' anticancer activity.[3][7][10][11] |
| Antimicrobial | Fungal Tubulin, Bacterial DHFR, DNA Gyrase | Common targets for benzimidazole-based antimicrobial agents.[1][15][16] |
| Other | Carbonic Anhydrase II, COX-2, HIV-1 Reverse Transcriptase | Based on known activities of the benzimidazole-sulfonyl scaffold.[4][9][18] |
Workflow for In Silico Target Prediction
Caption: In silico workflow for predicting biological targets.
Phase 2: Experimental Target Validation
The hypotheses generated from the in silico studies must be validated through rigorous experimental approaches.
1. Affinity-Based Methods:
-
Objective: To isolate and identify proteins that directly bind to the compound.
-
Methodology: Affinity Chromatography
-
Ligand Immobilization: Synthesize a derivative of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control column with no immobilized ligand should also be prepared.
-
Protein Extraction: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for anticancer activity testing).
-
Affinity Chromatography: Incubate the cell lysate with both the ligand-immobilized and control columns.
-
Washing: Wash the columns extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the ligand-immobilized column using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Experimental Workflow: Affinity Chromatography
Caption: Step-by-step workflow for affinity chromatography.
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm target engagement in a cellular context by assessing changes in protein thermal stability upon compound binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
3. Drug Affinity Responsive Target Stability (DARTS):
-
Objective: To identify target proteins based on their increased stability against proteolysis upon ligand binding.
-
Methodology:
-
Cell Lysate Treatment: Treat cell lysates with the compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., thermolysin).
-
Analysis: Analyze the protein digestion patterns using SDS-PAGE and identify proteins that are protected from degradation in the presence of the compound by mass spectrometry.
-
Signaling Pathway Analysis
Caption: Potential signaling pathways affected by the compound.
Conclusion and Future Directions
The systematic approach outlined in this guide, combining in silico prediction with robust experimental validation, provides a powerful framework for elucidating the biological targets of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole. The identification of specific molecular targets will be instrumental in understanding its mechanism of action and will guide further preclinical and clinical development. Future studies should focus on structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity for its validated targets, ultimately paving the way for the development of a novel therapeutic agent. The inherent biological potential of the benzimidazole scaffold, augmented by the sulfonyl moiety, makes this compound a compelling candidate for further investigation in the quest for new and effective medicines.
References
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swaidan, I. A., & El-Sayed, M. A. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. [Link]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. [Link]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. [Link]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Evidence-Based Complementary and Alternative Medicine. [Link]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
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Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
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Al-Fatlawi, A. A., & Al-Obeidi, A. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. [Link]
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Tran, T. T. H., Nguyen, T. T., & Le, T. H. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. [Link]
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An In-depth Technical Guide to the Safety and Toxicological Profile of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. A comprehensive Safety Data Sheet (SDS) and specific toxicological studies for 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole are not publicly available. The information presented herein is synthesized from data on structurally related compounds and the constituent chemical moieties: the benzimidazole core, the nitroaromatic group, and the sulfonamide linkage. All laboratory work should be conducted under the assumption that this compound is hazardous, and appropriate safety precautions must be taken.
Introduction and Chemical Identity
1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core N-substituted with a 4-nitrophenylsulfonyl group. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antipsychotics.[1][2][3] The linkage of a sulfonyl group to the benzimidazole nucleus has been explored for the development of new therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5]
The presence of the 4-nitrophenyl group, a well-known electron-withdrawing moiety, can significantly influence the compound's chemical properties and biological activity. However, it also introduces toxicological concerns associated with nitroaromatic compounds.[6] This guide aims to provide a comprehensive, albeit inferred, overview of the safety, handling, and toxicological profile of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole to aid researchers in its safe handling and evaluation.
Physical and Chemical Properties
Specific experimental data for 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is limited. The properties of the closely related compound, 1-(4-nitrophenyl)-1H-benzimidazole (lacking the sulfonyl group), provide some insight.[7][8] The addition of the sulfonyl group would be expected to increase the molecular weight and potentially alter the melting point and solubility.
| Property | Inferred Value / Information | Source |
| IUPAC Name | 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole | N/A |
| CAS Number | 1091-57-2 | Sigma-Aldrich |
| Molecular Formula | C13H9N3O4S | Sigma-Aldrich |
| Molecular Weight | 319.30 g/mol | Inferred |
| Appearance | Likely a solid, crystalline powder. | [1][9] |
| Melting Point | Expected to be a high-melting solid; 1-(4-nitrophenyl)-1H-benzimidazole has a melting point of 175-178 °C. | [7] |
| Solubility | Benzimidazoles are generally insoluble in water but soluble in polar organic solvents. | [10] |
Hazard Identification and Safety Precautions (Inferred)
Due to the absence of a specific Safety Data Sheet (SDS), this section extrapolates potential hazards from the known profiles of its constituent parts: benzimidazoles, nitroaromatics, and sulfonamides.
Potential Hazard Classification
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin Corrosion/Irritation: May cause skin irritation.[11]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory tract irritation.[11]
-
Sensitization: As a sulfonamide derivative, there is a potential for hypersensitivity reactions in susceptible individuals.[12]
-
Germ Cell Mutagenicity: Nitroaromatic compounds are often associated with mutagenic effects.[13]
-
Carcinogenicity: Several nitroaromatic compounds are considered potential carcinogens.[13]
-
Specific Target Organ Toxicity: Chronic exposure to benzimidazole derivatives has been associated with effects on the liver, testes, and bone marrow.[10] Sulfonamides are known to have potential for nephrotoxicity.[14]
Recommended Safety Protocols
| Protocol | Recommendation |
| First-Aid Measures | If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Fire-Fighting | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). |
| Handling & Storage | Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat. Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Toxicological Profile (Inferred)
The toxicological profile of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole has not been specifically determined. The following is a discussion of the known toxicities of its core components.
Toxicity of the Benzimidazole Core
Benzimidazole derivatives are a broad class of compounds with varied toxicological profiles.[15]
-
Anthelmintic Benzimidazoles: Drugs like albendazole and mebendazole function by inhibiting tubulin polymerization in parasites.[16] While generally well-tolerated at therapeutic doses, they are not without side effects.
-
Adverse Events: Serious adverse events reported for some benzimidazole derivatives include bone marrow failure, leukopenia (low white blood cell count), and serious hepatic disorders.[16] Chronic studies in animals have shown effects on the liver, testes, and gastrointestinal tract.[10] One study determined the LD50 of a novel benzimidazole derivative in Wistar rats to be 1084 mg/kg, classifying it as a moderately toxic substance.[17]
Toxicity of the 4-Nitrophenyl Group (Nitroaromatics)
The presence of a nitro group on an aromatic ring is a significant toxicological alert.
-
Mechanism of Toxicity: The toxicity of nitroaromatic compounds is often initiated by the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates. This process can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular macromolecules like DNA.[6][18]
-
Mutagenicity and Carcinogenicity: Many nitroaromatic compounds are known to be mutagenic and are reasonably anticipated to be human carcinogens.[13] Their derivatives, such as arylamines and arylhydroxylamines, can be even more toxic than the parent compounds.[18]
-
Other Effects: Nitroaromatics can also cause allergic reactions and skin irritation.[18]
Toxicity of the Sulfonyl Group (Sulfonamides)
The sulfonamide functional group is the basis for "sulfa drugs" and is associated with a distinct set of toxicological concerns.[19]
-
Hypersensitivity Reactions: Allergic reactions to sulfonamides are common, with manifestations ranging from skin rashes and hives to life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis.[12][20]
-
Nephrotoxicity: Some sulfonamides have poor solubility in urine, which can lead to crystallization in the kidneys (crystalluria), causing obstruction and potential renal failure.[14]
-
Hematopoietic Disorders: Adverse effects on the blood-forming system, though less common, can include agranulocytosis (a severe lack of white blood cells) and aplastic anemia.[20]
Integrated Toxicological Outlook
Considering the three components, 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole should be treated as a compound with significant potential for toxicity. The primary concerns are the potential for mutagenicity and carcinogenicity from the nitroaromatic moiety, hypersensitivity reactions from the sulfonamide group, and potential for liver and hematopoietic toxicity associated with some benzimidazoles. Researchers should exercise a high degree of caution, employing robust engineering controls (fume hood) and comprehensive PPE.
Experimental Protocol: Representative Synthesis
The synthesis of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole can be achieved via the N-sulfonylation of benzimidazole. The following is a representative protocol based on general methods described in the literature for the synthesis of benzimidazole-sulfonyl derivatives.[5][21]
Materials and Reagents
-
Benzimidazole
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzimidazole (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (benzimidazole) is consumed.
-
Workup: Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to obtain the pure 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole.
Synthesis Workflow Diagram
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Methodological & Application
Step-by-step synthesis protocol for 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Application Protocol: Synthesis of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Document ID: AN-BSI-260215-01
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole. This compound belongs to the benzimidazole-sulfonyl class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The synthesis proceeds via a nucleophilic substitution reaction between benzimidazole and 4-nitrobenzenesulfonyl chloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and guidelines for characterization and purification.
Introduction
Benzimidazole and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting antimicrobial, anticancer, and antiviral properties, among others.[3] The incorporation of a sulfonyl moiety can further enhance or modulate this biological activity.[1][2] The target compound, 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, is synthesized by the N-sulfonylation of the benzimidazole ring. This reaction is a classic example of nucleophilic substitution at a sulfonyl group, where the secondary amine nitrogen of the imidazole ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is critical to deprotonate the benzimidazole, thereby increasing its nucleophilicity and neutralizing the HCl byproduct formed during the reaction.
The choice of a non-nucleophilic organic base like triethylamine (TEA) or pyridine is strategic; it facilitates the reaction without competing with the benzimidazole as a nucleophile.[1] The solvent, typically an aprotic polar solvent like Dimethylformamide (DMF), is selected for its ability to dissolve the reactants and facilitate the formation of the charged intermediate.
Reaction Scheme
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) | Notes |
| Benzimidazole | C₇H₆N₂ | 118.14 | 10.0 | 1.18 g | Substrate |
| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | 221.62 | 10.5 | 2.33 g | Electrophile, handle with care (corrosive) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.67 mL | Base, use in a fume hood (stench, flammable) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 30 mL | Anhydrous solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~150 mL | For extraction and chromatography |
| n-Hexane | C₆H₁₄ | 86.18 | - | ~150 mL | For chromatography |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | For aqueous work-up |
| Brine | NaCl (aq) | - | - | ~50 mL | For aqueous work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying agent |
| Silica Gel | SiO₂ | 60.08 | - | As needed | For column chromatography |
Experimental Protocol
Part 1: Reaction Setup and Execution
-
Preparation: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add benzimidazole (1.18 g, 10.0 mmol).
-
Dissolution: Add anhydrous dimethylformamide (DMF, 30 mL) to the flask. Stir the mixture at room temperature until the benzimidazole is completely dissolved.
-
Base Addition: Using a syringe, add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir for 5 minutes. The triethylamine acts as a base to deprotonate the N-H of the benzimidazole, enhancing its nucleophilicity.
-
Electrophile Addition: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (2.33 g, 10.5 mmol) in a minimal amount of anhydrous DMF (~5 mL). Add this solution dropwise to the stirred benzimidazole solution at room temperature over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.[4] A typical eluent system for TLC is a 3:1 mixture of hexane and ethyl acetate. The reaction is generally complete within 2-4 hours.
Part 2: Work-up and Isolation
-
Quenching: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water (~100 mL). This will precipitate the crude product and dissolve the triethylamine hydrochloride salt.
-
Precipitate Collection: Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water (2 x 30 mL) to remove any residual DMF and salts.
-
Drying: Allow the crude product to air-dry on the filter paper. For more efficient drying, place the solid in a desiccator under vacuum overnight.
Part 3: Purification
-
Recrystallization (Primary Method): The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Column Chromatography (Secondary Method): If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is recommended.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of hexane/ethyl acetate (e.g., 4:1).
-
Elution: Load the adsorbed product onto the column and elute with a gradient of hexane/ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity. Collect fractions and analyze by TLC to isolate the pure product.
-
-
Final Drying: Dry the purified product under high vacuum to remove all traces of solvent.
Characterization
The identity and purity of the final product, 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values. Pure compounds exhibit a sharp melting point range.[5]
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations (e.g., SO₂, NO₂, aromatic C-H).
Visual Workflow and Mechanism
Safety and Handling
-
4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong, unpleasant odor. Work exclusively within a fume hood.
-
Dimethylformamide (DMF) is a potential irritant. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed throughout the procedure.
References
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PMC - NIH. Available at: [Link]
-
Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega. Available at: [Link]
-
Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers. Available at: [Link]
-
Synthesis and Characterization of Novel Hybrid Sulfonamide Molecules with Benzothiazole Scaffold. (2018). DergiPark. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (n.d.). PMC. Available at: [Link]
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Photocatalyst-, metal- and additive-free, regioselective radical cascade sulfonylation/cyclization of benzimidazoles derivatives with sulfonyl chlorides induced by visible light. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. Available at: [Link]
-
Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2021). MDPI. Available at: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). PMC - NIH. Available at: [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020). Semantic Scholar. Available at: [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PubMed. Available at: [Link]
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. apps.dtic.mil [apps.dtic.mil]
Application Note & Protocol: N-sulfonylation of Benzimidazole using 4-Nitrobenzenesulfonyl Chloride
Abstract
N-sulfonylated benzimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide for the N-sulfonylation of benzimidazole using 4-nitrobenzenesulfonyl chloride. We present a detailed, field-proven protocol, elucidate the underlying reaction mechanism, offer characterization data, and discuss critical experimental considerations. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds.
Introduction and Scientific Principle
The benzimidazole nucleus is a cornerstone in drug discovery, renowned for its wide spectrum of pharmacological activities.[1][2][3] The strategic functionalization of the benzimidazole nitrogen atom can significantly modulate the molecule's physicochemical and biological properties. N-sulfonylation, in particular, introduces a sulfonamide linkage that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune solubility.[4]
The reaction described herein involves the nucleophilic substitution at the sulfonyl group of 4-nitrobenzenesulfonyl chloride (nosyl chloride, p-NsCl) by the secondary amine of the benzimidazole ring.[5] 4-Nitrobenzenesulfonyl chloride is an excellent reagent for this transformation due to the strong electron-withdrawing effect of the para-nitro group, which renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[5] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][7]
Reaction Mechanism
The N-sulfonylation proceeds via a two-step nucleophilic substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the N-1 nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This forms a transient, positively charged intermediate.
-
Deprotonation & Elimination: A base (e.g., Pyridine) abstracts the proton from the N-1 nitrogen of the benzimidazole moiety. This neutralizes the intermediate and facilitates the elimination of the chloride ion as a leaving group. The base is converted to its conjugate acid (e.g., pyridinium chloride).
Caption: Mechanism of base-mediated N-sulfonylation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Ensure all glassware is flame- or oven-dried before use to prevent hydrolysis of the sulfonyl chloride.[7]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Benzimidazole | 118.14 | 1.18 g | 10.0 | 1.0 |
| 4-Nitrobenzenesulfonyl Chloride | 221.62 | 2.33 g | 10.5 | 1.05 |
| Anhydrous Pyridine | 79.10 | 1.2 mL | 15.0 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | ~40 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - |
| Brine (Saturated NaCl) | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Equipment
-
100 mL Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Ice-water bath
-
Dropping funnel (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for Thin Layer Chromatography (TLC)
-
Apparatus for column chromatography or recrystallization
Step-by-Step Reaction Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzimidazole (1.18 g, 10.0 mmol). Dissolve it in anhydrous Dichloromethane (DCM, 40 mL).
-
Base Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.2 mL, 15.0 mmol) via syringe.
-
Causality Insight: Pyridine acts as both an acid scavenger for the HCl generated and a nucleophilic catalyst. Cooling to 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.[6]
-
-
Sulfonyl Chloride Addition: In a separate beaker, dissolve 4-nitrobenzenesulfonyl chloride (2.33 g, 10.5 mmol) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the main reaction flask over 15-20 minutes, maintaining the temperature at 0 °C. A precipitate (pyridinium chloride) will likely form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the benzimidazole spot is no longer visible.
Work-up and Purification
-
Quenching & Dilution: Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.
-
Aqueous Washes: Transfer the mixture to a 250 mL separatory funnel.
-
Wash with 1M HCl (2 x 20 mL) to remove excess pyridine.
-
Wash with water (1 x 20 mL).
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to remove any residual acid.
-
Wash with brine (1 x 20 mL) to initiate drying.
-
Causality Insight: This sequential washing procedure is critical for removing the base, its salt, and any unreacted starting materials, simplifying the final purification step.[6]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a pale yellow solid, can be purified by one of the following methods:
-
Recrystallization: Use a suitable solvent system like Ethanol/water or Ethyl Acetate/Hexanes.
-
Flash Column Chromatography: Use silica gel with a gradient eluent system (e.g., starting from 100% Hexane and gradually increasing the polarity with Ethyl Acetate).
-
Characterization of Final Product
The expected product is 1-(4-nitrobenzenesulfonyl)-1H-benzimidazole .
| Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.4 (d, 2H, Ar-H), 8.2 (d, 2H, Ar-H), 8.1 (s, 1H, NCHN), 7.9-7.4 (m, 4H, Benzimidazole Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~151.0, 145.0, 142.0, 134.0, 130.0, 129.5, 126.0, 125.0, 121.0, 114.0 |
| FT-IR (KBr, cm⁻¹) | ~1530 & 1350 (asymm. & symm. NO₂ stretch), ~1380 & 1180 (asymm. & symm. SO₂ stretch)[6] |
| MS (ESI+) | m/z = 304.0 [M+H]⁺, 326.0 [M+Na]⁺ |
Experimental Workflow Visualization
Caption: Overall experimental workflow for synthesis.
Safety and Handling Precautions
-
4-Nitrobenzenesulfonyl Chloride: Corrosive and moisture-sensitive.[5] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Zhang, Z., et al. (2021). Photocatalyst-, metal- and additive-free, regioselective radical cascade sulfonylation/cyclization of benzimidazoles derivatives with sulfonyl chlorides induced by visible light. Organic Chemistry Frontiers.
- Joule, J.A., & Mills, K. (n.d.). Heterocyclic Chemistry.
- Giraudo, A., et al. (2022). Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluorob. University of Turin Archive.
- Shafi, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International.
- Shafi, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed.
- Bolshan, Y., & Batey, R. A. (2022). Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health (PMC).
- Guidechem. (2022). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.
- BenchChem Technical Support Team. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Using p-nosyl group as a protecting group for benzimidazole nitrogen
Application Note: Strategic N-Protection of Benzimidazoles Using the p-Nosyl Group
Executive Summary
The benzimidazole pharmacophore is ubiquitous in medicinal chemistry (e.g., Telmisartan, Bendamustine), yet its amphoteric nature presents synthetic challenges. The N1-proton is acidic (
While the p-toluenesulfonyl (Tosyl/Ts) group is a standard solution for locking this tautomerism, its removal often requires harsh reductive conditions (Mg/MeOH, Na/Naphthalene) or strong acids that can degrade sensitive substrates.
This guide details the ** p-Nosyl (p-Ns) Protocol**, a superior alternative. The p-nosyl group offers the same robust masking capability as tosyl but introduces a "safety release valve": the electron-withdrawing nitro group activates the sulfonamide for mild cleavage via nucleophilic aromatic substitution (
Strategic Rationale & Mechanism
Why p-Nosyl? (The "Goldilocks" Zone)
| Feature | Boc / Cbz | Tosyl (Ts) | ** p-Nosyl (Ns)** |
| Stability | Labile to acid/base | Extremely Stable | Extremely Stable |
| Electronic Effect | Moderate EWG | Strong EWG | Very Strong EWG |
| Deprotection | Acid / Hydrogenolysis | Harsh Reductive / Strong Acid | Mild Nucleophilic ( |
| C2-Lithiation | Poor (Directing Group competition) | Good | Excellent (Inductive activation) |
The Mechanistic Advantage
The p-nitro group acts as an electron sink. During deprotection, a soft nucleophile (thiolate) attacks the aromatic ring at the ipso-carbon (carrying the sulfonyl group). This forms a Meisenheimer complex, followed by the collapse of the intermediate to release sulfur dioxide and the deprotected benzimidazole. This pathway avoids the need for metal hydrides or dissolving metals.
Figure 1: Mechanistic pathway for the thiolate-mediated cleavage of the p-nosyl group.[1]
Experimental Protocols
Protocol A: Installation of the p-Nosyl Group
Objective: Quantitative protection of the benzimidazole nitrogen.
Reagents:
-
Benzimidazole substrate (1.0 equiv)[2]
-
p-Nitrobenzenesulfonyl chloride (NsCl) (1.2 equiv)
-
Triethylamine (TEA) (2.0 equiv) or DIPEA
-
DMAP (0.1 equiv) – Critical for reaction rate
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve the benzimidazole substrate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add TEA (2.0 equiv) followed by DMAP (0.1 equiv).
-
Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium-like species with NsCl.
-
-
NsCl Addition: Cool the solution to 0°C. Add p-nosyl chloride (1.2 equiv) portion-wise over 5 minutes.
-
Caution: NsCl is moisture sensitive. Handle quickly or use a solution in DCM.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually higher
than starting material). -
Workup: Quench with saturated
. Extract with DCM ( ).[3] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). Ns-protected benzimidazoles are typically crystalline solids.
Protocol B: Application – C2-Functionalization (Example)
Context: The Ns-group protects the nitrogen, preventing deprotonation, and inductively activates the C2-position for lithiation or nucleophilic attack.
-
Lithiation: Treat N-Ns-benzimidazole with LDA or
-BuLi at -78°C in THF. -
Trapping: Add electrophile (e.g., MeI, DMF, aldehydes).
-
Result: Exclusive C2-functionalization without N-alkylation side products.
Protocol C: Mild Deprotection (The Fukuyama Method)
Objective: Cleavage of the Ns-group without affecting other sensitive moieties (esters, acetals, halides).
Reagents:
-
N-Ns-Benzimidazole substrate (1.0 equiv)
-
Thiophenol (PhSH) (1.2 – 1.5 equiv)
-
Alternative: Mercaptoacetic acid (odorless alternative) or 1-Dodecanethiol.
-
-
Potassium Carbonate (
) (3.0 equiv) or -
Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
-
Setup: In a fume hood, dissolve the substrate in MeCN or DMF (0.1 M).
-
Reagent Addition: Add
(3.0 equiv). Then, via syringe, add Thiophenol (1.2 equiv).-
Safety Note: Thiophenol is toxic and has a stench. Use bleach to neutralize glassware/syringes immediately after use.
-
-
Reaction: Stir at 50°C for 2–6 hours.
-
Optimization: If conversion is slow, add DBU (1.0 equiv) and increase temp to 60°C.
-
-
Workup (Odor Control):
-
Dilute with EtOAc.
-
Critical Step: Wash the organic layer with 1M NaOH (
). This converts the excess thiophenol and the p-nitrophenyl thioether byproduct into water-soluble salts, removing them from the organic phase.
-
-
Isolation: Wash with brine, dry over
, concentrate. The residue is the pure deprotected benzimidazole.
Data Presentation & Troubleshooting
Comparative Deprotection Efficiency
Table 1: Stability and Cleavage Conditions for Benzimidazole Protecting Groups
| Protecting Group | Reagents for Cleavage | Conditions | Yield (Avg) | Chemoselectivity |
| Tosyl (Ts) | Mg / MeOH | Sonication, 1h | 85% | Reduces conjugated alkenes |
| Tosyl (Ts) | 100°C, 24h | 60-70% | Hydrolyzes esters/nitriles | |
| ** p-Nosyl (Ns)** | PhSH / | 50°C, 2h | 92-98% | Excellent (Orthogonal) |
| SEM | TBAF / TFA | RT, 4h | 88% | Fluoride sensitive silyl groups |
Troubleshooting Guide
-
Problem: Reaction is sluggish during deprotection.
-
Solution: Switch solvent from MeCN to DMF (better solubility of carbonate base). Add 0.5 equiv of DBU.
-
-
Problem: "The smell won't go away."
-
Solution: You did not wash with NaOH thoroughly enough. The byproduct (4-nitrophenyl phenyl sulfide) is organic soluble, but unreacted thiophenol is removed by base. If the sulfide byproduct persists, use column chromatography; it elutes much faster (non-polar) than the free benzimidazole.
-
-
Problem: Regioselectivity during installation.
-
Insight: For 4/7-substituted benzimidazoles, NsCl usually attacks the less sterically hindered nitrogen (distal to the substituent), but mixtures are common. Isolate the major isomer before proceeding.
-
Visual Workflow
Figure 2: Complete synthetic workflow for utilizing the p-nosyl strategy.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group: Sulfonamides). Link
-
Kan, T., & Fukuyama, T. (2004).[3] Ns strategies: a highly versatile synthetic method for amines.[4][5] Chemical Communications, (4), 353-359. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection.[4]Link
-
Organic Chemistry Portal. Protecting Groups: Sulfonamides.Link
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of 1-[(4-Nitrophenyl)sulfonyl]-1H-benzimidazole
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the use of protecting groups is a cornerstone of strategy. The 1-[(4-nitrophenyl)sulfonyl] (nosyl) group is a valued protecting group for the nitrogen atom of benzimidazoles and other amine functionalities. Its utility stems from its strong electron-withdrawing nature, which renders the protected nitrogen acidic and facilitates subsequent synthetic transformations. Furthermore, the nosyl group is lauded for its stability across a range of reaction conditions and, most critically, for its selective and mild removal.[1]
This comprehensive guide provides detailed application notes and protocols for the deprotection of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, a key step in the synthesis of a multitude of biologically active compounds. We will delve into the primary and most robust deprotection methodology—thiol-mediated cleavage—and also explore alternative strategies, providing researchers with a versatile toolkit for this crucial transformation.
Thiol-Mediated Deprotection: The Method of Choice
The most prevalent and reliable method for the removal of the nosyl group is through a thiol-mediated nucleophilic aromatic substitution (SNAr) reaction.[1] This approach is favored for its mild conditions, high efficiency, and excellent functional group tolerance, exhibiting orthogonality with common acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz, Bn) protecting groups.
Mechanism of Thiolytic Cleavage
The deprotection proceeds via a well-established SNAr mechanism. In the presence of a base, a thiol (such as thiophenol) is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient nitrophenyl ring of the nosyl group, forming a transient, resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent collapse of this complex results in the cleavage of the sulfur-nitrogen bond, liberating the free benzimidazole and forming a diaryl sulfide byproduct.
Sources
Recrystallization solvents for purifying 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Application Note: Recrystallization Strategies for High-Purity 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Part 1: Executive Summary & Chemical Context
1.1 The Challenge The synthesis of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole typically involves the nucleophilic substitution of benzimidazole with 4-nitrobenzenesulfonyl chloride. While the reaction is robust, the crude product often contains unreacted starting materials (benzimidazole), hydrolyzed sulfonyl chloride (4-nitrobenzenesulfonic acid), and trace hydrochloride salts. Achieving pharmaceutical-grade purity (>99%) requires a recrystallization system that selectively rejects these specific impurities while accommodating the molecule’s unique solubility profile.
1.2 Physicochemical Profile To select the correct solvent, we must deconstruct the molecule’s interactions:
-
Benzimidazole Core: Lipophilic, planar, capable of
- stacking. -
Sulfonyl Linker (
): Highly polar, introduces a "kink" in the structure, preventing extremely tight packing compared to planar aromatics. -
Nitro Group (
): Strong electron-withdrawing group (EWG), increases polarity and potential for intermolecular hydrogen bonding interactions with protic solvents.
Solubility Heuristic: The molecule exhibits "Goldilocks" polarity—too polar for pure hydrocarbons (hexanes) but too lipophilic for water. Therefore, the ideal recrystallization relies on temperature-dependent solubility in polar protic solvents or polarity-tuning in binary systems .
Part 2: Solvent Selection & Decision Matrix
Based on structural analogs (e.g., 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole) and general benzimidazole chemistry, the following solvent systems are validated.
Table 1: Solvent System Performance Data
| Solvent System | Type | Solubility (Cold) | Solubility (Hot) | Impurity Rejection | Recommendation |
| Ethanol (Absolute) | Single | Low | High | Excellent | Primary Choice |
| Acetone / Water | Binary | Moderate | High | Good (Removes salts) | Secondary Choice |
| Ethyl Acetate / Hexane | Binary | Moderate | High | Moderate | Use if oiling out occurs |
| Acetonitrile | Single | Low | Moderate | Excellent | For analytical standards |
Solvent Selection Logic (DOT Diagram)
Figure 1: Decision matrix for selecting the optimal purification pathway based on initial solubility testing.
Part 3: Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: Routine purification, removal of starting benzimidazole, and removal of sulfonic acid byproducts.
Mechanistic Insight: Ethanol acts as a Lewis base. At high temperatures, it disrupts the crystal lattice energy of the sulfonyl-benzimidazole. Upon cooling, the high lattice energy of the target compound forces it out of solution, while the more polar sulfonic acid impurities remain hydrogen-bonded to the ethanol.
Step-by-Step Procedure:
-
Preparation: Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 40 mL of absolute ethanol .
-
Heating: Heat the mixture to reflux (
) in an oil bath.-
Observation: If the solid does not dissolve completely after 10 minutes of reflux, add ethanol in 5 mL increments until a clear solution is obtained.
-
Critical Check: Do not exceed 80 mL total volume (16 vol). If insoluble, switch to Protocol B.
-
-
Hot Filtration (Optional but Recommended): If black specks (charcoal/dust) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Controlled Cooling (Thermodynamic Control):
-
Remove the flask from the heat source.
-
Allow it to cool to room temperature (RT) slowly on a cork ring (approx. 1-2 hours). Do not use an ice bath yet. Rapid cooling traps impurities.
-
-
Nucleation: Once at RT, observe crystal formation. If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Final Crystallization: Cool the flask in an ice-water bath (
) for 30 minutes to maximize yield. -
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold ethanol .
-
Why: Displaces the mother liquor containing impurities without redissolving the product.
-
-
Drying: Dry under vacuum at
for 4 hours.
Protocol B: Solvent-Antisolvent Recrystallization (Acetone/Water)
Best for: Stubborn crude material that is insoluble in boiling ethanol or contains significant inorganic salts.
Mechanistic Insight: The compound is highly soluble in acetone (dipole-dipole interactions). Water acts as an antisolvent, dramatically increasing the dielectric constant of the medium and forcing the hydrophobic benzimidazole/nitrophenyl moieties to aggregate and precipitate.
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of crude solid in the minimum amount of warm acetone (
). Typically, 25-35 mL is sufficient. -
Clarification: If the solution is cloudy (salts), filter while warm.
-
Antisolvent Addition:
-
Keep the acetone solution stirring rapidly at room temperature.
-
Add deionized water dropwise via an addition funnel or pipette.
-
Endpoint: Stop adding water when a persistent turbidity (cloudiness) just begins to appear and does not redissolve.
-
-
Re-solubilization: Add a few drops of acetone to just clear the turbidity.
-
Crystallization: Allow the solution to stand undisturbed. As the acetone evaporates (or upon slow cooling), pure crystals will form.
-
Note: If an "oil" forms instead of crystals, reheat the mixture to dissolve the oil and let it cool much more slowly (wrap flask in foil/towel).
-
-
Isolation: Filter and wash with 1:1 Acetone/Water (cold).
Part 4: Process Validation & Troubleshooting
Recrystallization Workflow (DOT Diagram)
Figure 2: Standard operating procedure workflow for the recrystallization process.
Troubleshooting "Oiling Out"
Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with nitro-aromatics.
-
Cause: The temperature of the solution is above the melting point of the solvated product, or the antisolvent was added too quickly.
-
Fix:
-
Reheat to dissolve the oil.
-
Add a "seed crystal" of pure product (if available) at the cloud point.
-
Use Protocol A (Ethanol) instead of Protocol B, as single-solvent systems are less prone to oiling out.
-
Analytical Confirmation
Do not assume purity based on appearance.
-
Melting Point: Expect a sharp range (e.g., analogs melt ~120-170°C depending on substitution). A range >2°C indicates impurities.
-
TLC: Silica gel, 50% EtOAc/Hexane. The sulfonyl benzimidazole should show a distinct
(typically 0.4-0.6), distinct from the starting benzimidazole (lower due to NH polarity) and sulfonyl chloride (higher ).
References
-
Abdireymov, K. B., & Mukhamedov, N. S. (2012). 1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole.[1] IUCrData. [Link]
- Context: Provides crystallographic data and ethanol recrystallization protocols for the closely rel
-
PubChem. (n.d.).[2][3] 2-(4-Nitrophenyl)-1H-benzimidazole (Compound Summary). National Library of Medicine. [Link]
- Context: Validates solubility profiles and melting point ranges for nitro-substituted benzimidazoles.
-
CAS Common Chemistry. (2025).[6] Benzimidazole Derivatives and Solubility Data. [Link]
-
Context: Verification of chemical identifiers and general physical properties.[2]
-
Sources
- 1. 1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Nitrophenyl)-1H-benzimidazole | C13H9N3O2 | CID 3720818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
Microwave-assisted synthesis of N-sulfonyl benzimidazoles
Application Note: Microwave-Assisted Synthesis of N-Sulfonyl Benzimidazoles
Executive Summary
This guide details the accelerated synthesis of N-sulfonyl benzimidazoles using microwave (MW) irradiation. While conventional thermal methods for N-sulfonation often require prolonged reflux (4–24 hours) and toxic chlorinated solvents, this MW-assisted protocol achieves quantitative conversion in minutes (2–15 min) with enhanced regioselectivity. We present two distinct workflows: a Solution-Phase Protocol for scale-up and a Solvent-Free "Green" Protocol on solid support.
Scientific Foundation & Mechanism
The Pharmacophore:
Benzimidazoles are privileged scaffolds in medicinal chemistry, serving as the core for antiviral, antihypertensive, and anticancer agents.[1][2] The introduction of an electron-withdrawing sulfonyl group at the
The Microwave Advantage:
Conventional heating relies on conduction and convection, creating a "thermal lag" and temperature gradients. Microwave irradiation utilizes dielectric heating , where dipoles (solvent or reagents) align with the oscillating electric field. This molecular friction generates rapid, uniform internal heating, significantly lowering the activation energy barrier (
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution where the deprotonated imidazole nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.
Figure 1: Mechanistic pathway for the base-mediated N-sulfonation of benzimidazole.
Experimental Protocols
Safety Pre-requisites
-
Sulfonyl Chlorides: Potent lachrymators and corrosive. Handle only in a fume hood.
-
Microwave Vials: Use only certified pressure-rated borosilicate glass vials (e.g., 10 mL or 30 mL).
-
Venting: Ensure the MW system has active air cooling to prevent post-reaction solvent superheating.
Protocol A: Solution-Phase Synthesis (Standard)
Best for: Library generation and reactions requiring precise temperature monitoring.
Reagents:
-
Arylsulfonyl chloride (1.2 mmol)
-
Triethylamine (
) or Pyridine (1.5 mmol) -
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) (3–5 mL)
Workflow:
-
Preparation: In a 10 mL MW process vial, dissolve the benzimidazole and base in the solvent.
-
Addition: Add the sulfonyl chloride dropwise at room temperature (exothermic reaction). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic Power (maintains set temp).
-
Temp: 80°C (for ACN) or 45°C (for DCM - Caution: High Pressure).
-
Time: 5–10 minutes.
-
Stirring: High (600 rpm).
-
-
Workup: Pour mixture into ice-cold water (20 mL). The product usually precipitates. Filter, wash with water/hexane, and dry.
Protocol B: Solvent-Free Synthesis on Solid Support (Green)
Best for: High-throughput synthesis, maximizing "Green Chemistry" metrics, and avoiding chlorinated solvents.
Reagents:
-
Arylsulfonyl chloride (1.1 mmol)
-
Solid Support: Basic Alumina (
) or Silica Gel (1.0 g)
Workflow:
-
Adsorption: Dissolve reactants in a minimum amount of volatile solvent (e.g., acetone). Add the solid support (Alumina).[3]
-
Evaporation: Remove the solvent under reduced pressure (rotary evaporator) to leave a free-flowing powder containing the adsorbed reagents.
-
Irradiation: Place the powder in an open vessel (or loosely capped MW vial) inside an alumina bath (as a heat sink) or irradiate directly if using a multimode reactor.
-
Power: 300–400 W (Pulsed irradiation to prevent charring).
-
Time: 2–4 minutes (monitor by TLC every 60s).
-
-
Extraction: Elute the product from the solid support using Ethyl Acetate or Ethanol.
-
Purification: Evaporate solvent. Recrystallize from EtOH.
Comparative Data: Thermal vs. Microwave
The following data illustrates the efficiency gains when synthesizing 1-(phenylsulfonyl)-1H-benzimidazole.
| Parameter | Conventional Thermal (Reflux) | Microwave Method (Protocol A) | Improvement Factor |
| Reaction Time | 6 – 8 Hours | 5 – 8 Minutes | ~60x Faster |
| Solvent | Pyridine/Chloroform (Toxic) | ACN or Solvent-Free | Greener |
| Yield | 65 – 75% | 88 – 96% | +20% Yield |
| Purity (Crude) | Requires Column Chrom. | High (>90%), often pure after wash | Simplified Workup |
Workflow Logic & Decision Matrix
Use the following logic flow to determine the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate synthesis protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Temperature too low for activation energy. | Increase MW temperature by 10°C increments. Ensure stirring is efficient to prevent "hot spots." |
| Hydrolysis of Sulfonyl Chloride | Moisture in solvent or atmosphere. | Use anhydrous solvents (ACN/DCM). If using Protocol B, ensure alumina is dry. |
| Charring (Solvent-Free) | Overheating of solid support. | Use "Pulsed" irradiation (e.g., 30s ON, 10s OFF). Add a heat sink (alumina bath) inside the reactor. |
| Regioselectivity Issues | Tautomeric equilibrium of benzimidazole. | Use a bulkier base or lower temperature to favor kinetic control over thermodynamic control. |
References
-
Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005).[5] Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Link
-
Lim, H. J., et al. (2008). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. Link
-
Rahman, M., & Karim, P. (2017). Microwave-Assisted Synthesis of Benzimidazoles: An Overview. Journal of the Turkish Chemical Society. Link
-
Narasimhan, B., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Depreux, P., et al. (2022).[4] Highly efficient synthesis of benzimidazoles using microwave irradiation.[2][5][6] Preprints (MDPI). Link[3]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jchemrev.com [jchemrev.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
Catalytic reagents for synthesizing 1-sulfonyl benzimidazoles
Application Note: Catalytic Strategies for the Synthesis of 1-Sulfonyl Benzimidazoles
Abstract
1-Sulfonyl benzimidazoles represent a critical pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging from HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTIs) to antihistaminic and anticancer properties.[1] However, the synthesis of these scaffolds is often plagued by regioselectivity issues (N1 vs. N3 tautomerism) and the requirement for harsh stoichiometric bases. This guide details three distinct catalytic protocols that overcome these limitations: (1) Organocatalytic Direct Sulfonylation (for rapid functionalization), (2) Copper-Catalyzed Multicomponent Construction (for absolute regiocontrol), and (3) Visible-Light-Mediated Radical Cascade (for green chemistry compliance).
Introduction: The Regioselectivity Challenge
The benzimidazole ring possesses a mobile proton at the N1 position (
-
Classical Approach: NaH or
in DMF/THF. Drawbacks: Poor atom economy, moisture sensitivity, and lack of regiocontrol. -
Catalytic Approach: Utilizes kinetic control via nucleophilic catalysts (DMAP) or de novo ring construction (Cu-catalysis) to dictate isomer distribution.
Method A: Organocatalytic Direct Sulfonylation (DMAP-Mediated)
Best For: Rapid derivatization of existing benzimidazole cores where steric hindrance is minimal.
Mechanism of Action
This protocol relies on the nucleophilic catalyst 4-Dimethylaminopyridine (DMAP).[2] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, facilitating attack by the benzimidazole nitrogen even under mild conditions.
Figure 1: Catalytic cycle of DMAP-mediated sulfonylation via the activated N-sulfonylpyridinium intermediate.
Protocol 1: DMAP-Catalyzed N-Sulfonylation
Reagents:
-
Benzimidazole substrate (1.0 equiv)
-
Sulfonyl chloride (1.2 equiv)
-
Triethylamine (
) (1.5 equiv) - Acts as the stoichiometric acid scavenger -
DMAP (10-20 mol%) - The Catalyst
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the benzimidazole (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add
(1.5 mmol, 210 µL) and stir at room temperature for 5 minutes. -
Catalyst Activation: Add DMAP (0.1 mmol, 12 mg).
-
Sulfonylation: Cool the mixture to 0°C. Dropwise add a solution of sulfonyl chloride (1.2 mmol) in DCM (2 mL) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Quench with saturated
solution (10 mL). -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel).
Critical Quality Attributes (CQAs):
-
Moisture Control: Sulfonyl chlorides hydrolyze easily. Use anhydrous solvents.
-
Order of Addition: Adding DMAP before the sulfonyl chloride ensures the formation of the active catalytic species immediately upon addition.
Method B: Copper-Catalyzed Multicomponent Construction
Best For: De novo synthesis of highly substituted benzimidazoles requiring absolute regiocontrol.
Mechanism of Action
This method constructs the benzimidazole ring with the sulfonyl group already attached, bypassing the tautomerism issue entirely. It typically involves a Cu(I)-catalyzed coupling of a terminal alkyne, a sulfonyl azide, and an amine (or o-phenylenediamine derivative).[3] The key intermediate is a ketenimine , formed by the reaction of the copper acetylide with the sulfonyl azide.[3]
Figure 2: Copper-catalyzed multicomponent cascade involving a ketenimine intermediate.
Protocol 2: Cu-Catalyzed Three-Component Coupling
Reagents:
-
N-substituted o-phenylenediamine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Sulfonyl Azide (1.2 equiv) (e.g., Tosyl azide)
-
Catalyst: CuI (10 mol%)
-
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Safety Note: Sulfonyl azides are potentially explosive. Handle with care and avoid concentrating to dryness with heat.
-
Mixing: To a reaction tube, add CuI (0.1 mmol), the alkyne (1.2 mmol), and the sulfonyl azide (1.2 mmol) in THF (5 mL).
-
Activation: Stir for 10 minutes to initiate ketenimine formation (often indicated by nitrogen gas evolution).
-
Addition: Add the o-phenylenediamine (1.0 mmol).
-
Reaction: Stir at room temperature (or mild heat, 40-60°C) for 4–12 hours.
-
Workup: Filter the mixture through a Celite pad to remove copper residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Why this works: The N-sulfonyl group is installed on the nitrogen derived from the azide/ketenimine, while the other nitrogen comes from the diamine. This "locks" the position of the sulfonyl group relative to the substituents.
Method C: Visible-Light-Mediated Radical Cascade
Best For: Green chemistry applications and functionalization of unactivated alkene tethers.
Mechanism
Under blue LED irradiation, sulfonyl chlorides can undergo homolytic cleavage (often assisted by a photocatalyst or via self-homolysis in specific solvents) to generate a sulfonyl radical (
Protocol 3: Metal-Free Photo-Sulfonylation
Reagents:
-
N-Allyl benzimidazole derivative (1.0 equiv)
-
Sulfonyl Chloride (2.0 equiv)
-
Base:
(2.0 equiv) -
Light Source: 450 nm Blue LEDs (e.g., Kessil lamp or LED strip)
-
Solvent: MeCN/H2O (4:1)
Step-by-Step Procedure:
-
Setup: In a Pyrex tube, dissolve the substrate (0.5 mmol) and sulfonyl chloride (1.0 mmol) in MeCN/H2O (5 mL).
-
Degassing: Bubble nitrogen through the solution for 15 minutes (oxygen quenches radical species).
-
Irradiation: Place the tube 2–5 cm from the Blue LED source. Stir vigorously.
-
Monitoring: Irradiate for 12–24 hours. The temperature should be maintained near ambient (use a fan if LEDs generate heat).
-
Workup: Dilute with water, extract with EtOAc, and purify.
Comparative Data Summary
| Feature | Method A: DMAP Catalysis | Method B: Cu-Multicomponent | Method C: Radical Cascade |
| Reaction Type | Direct Substitution ( | Cyclization / Construction | Radical Addition / Cyclization |
| Regioselectivity | Low (Substrate dependent) | High (Absolute) | High (Radical directed) |
| Substrate Scope | Existing Benzimidazoles | Simple Precursors (Alkynes/Amines) | Alkenyl-tethered precursors |
| Conditions | Mild (0°C to RT) | Moderate (RT to 60°C) | Photochemical (RT) |
| Atom Economy | Moderate (HCl waste) | High (N2 byproduct) | High |
| Key Limitation | Tautomer mixtures | Handling Azides | Specialized equipment (LEDs) |
References
-
Direct N-Sulfonylation Mechanism
- Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
- Source:Beilstein J. Org. Chem. / NIH
-
URL:[Link]
-
Copper-Catalyzed Multicomponent Synthesis
-
Regioselective Synthesis Review
-
Radical Cascade Approach
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles [beilstein-journals.org]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of N-sulfonyl Benzimidazoles in NMR Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low solubility of N-sulfonyl benzimidazole derivatives in common deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent chemical nature of the benzimidazole ring system, coupled with the electron-withdrawing N-sulfonyl group, often leads to poor solubility, presenting a significant challenge for obtaining high-quality NMR data. This resource offers a structured, question-and-answer approach to diagnose and resolve these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my N-sulfonyl benzimidazole compounds poorly soluble in standard NMR solvents like CDCl₃ and even DMSO-d₆?
The low solubility of N-sulfonyl benzimidazoles stems from a combination of their structural features. The planar benzimidazole core can lead to significant intermolecular π-π stacking, while the sulfonyl group and the benzimidazole N-H (if present) can participate in strong intermolecular hydrogen bonding.[1][2] These interactions can result in a stable crystal lattice that is difficult to disrupt with common NMR solvents.
Even DMSO-d₆, a highly polar aprotic solvent, may fail to sufficiently solvate these molecules if the crystal lattice energy is too high.[3][4] It's also important to ensure your DMSO-d₆ is anhydrous, as even trace amounts of water can decrease the solubility of heterocyclic compounds.[3]
Q2: I'm observing very broad peaks or no signal at all in my ¹H NMR spectrum. Could this be a solubility issue?
Yes, poor solubility is a primary cause of broad peaks or a complete lack of signal.[5][6] If your compound is not fully dissolved, the sample is inhomogeneous, leading to a poorly shimmed magnetic field and consequently, broad lines.[5][6] In cases of extremely low solubility, the concentration of the dissolved analyte may be below the detection limit of the NMR spectrometer, resulting in a spectrum with no discernible peaks from your compound.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
If you are facing solubility challenges, this guide provides a systematic workflow to improve your sample preparation for NMR analysis.
Step 1: Solvent Selection and Co-Solvents
Your first line of defense is to explore a wider range of deuterated solvents or employ co-solvents.
Q3: What alternative single solvents can I try if my compound is insoluble in CDCl₃ and DMSO-d₆?
For highly conjugated or polar compounds that are difficult to dissolve, consider the following solvents:
-
Deuterated Trifluoroacetic Acid (TFA-d): This is a powerful solvent for basic heterocyclic compounds as it can protonate the molecule, breaking up intermolecular forces.[3][7] However, be aware that the chemical shifts will be significantly altered due to protonation, and the acidic nature of the solvent may cause degradation of sensitive compounds.
-
Deuterated Acetic Acid (CD₃COOD): Similar to TFA-d, this can be an effective solvent for basic compounds, though it is less acidic.[3]
-
Toluene-d₈ or Benzene-d₆: For less polar N-sulfonyl benzimidazoles, aromatic solvents may offer better solubility due to potential π-π interactions with the solvent molecules.[5][8]
Q4: How can I effectively use co-solvents to improve solubility?
Using a mixture of deuterated solvents can be a powerful technique. A common approach is to dissolve the compound in the solvent in which it is most soluble (e.g., DMSO-d₆) and then add a second, less viscous solvent like CDCl₃ or acetone-d₆ to decrease the overall viscosity of the sample, which can lead to sharper NMR signals.
Experimental Protocol: Co-Solvent Solubility Test
-
Weigh 1-2 mg of your N-sulfonyl benzimidazole into a small vial.
-
Add a minimal amount of DMSO-d₆ (e.g., 100 µL) and attempt to dissolve the compound, using gentle vortexing or sonication if necessary.
-
If the compound dissolves, incrementally add a second deuterated solvent (e.g., CDCl₃ or acetone-d₆) up to a total volume of 0.6-0.7 mL.
-
Observe for any precipitation. If the solution remains clear, it is suitable for NMR analysis.
-
When using mixed solvents, be mindful that the lock signal may be more challenging to establish, and chemical shifts can be altered compared to single-solvent systems.[9]
Table 1: Common Deuterated Solvents and Their Properties [10][11][12][13]
| Solvent | Chemical Formula | Polarity | Common Uses & Considerations |
| Chloroform-d | CDCl₃ | Non-polar | Good for many organic compounds, but may not be strong enough for highly polar molecules. |
| DMSO-d₆ | (CD₃)₂SO | Highly Polar Aprotic | Excellent for dissolving a wide range of compounds, including many benzimidazole derivatives.[14] High viscosity can lead to broader peaks.[6] |
| Methanol-d₄ | CD₃OD | Polar Protic | Can be effective, but the exchangeable -OD proton can broaden or eliminate signals from N-H or O-H protons in the analyte. |
| Acetone-d₆ | (CD₃)₂CO | Polar Aprotic | A good alternative to CDCl₃ and less viscous than DMSO-d₆. |
| Water-d₂ | D₂O | Highly Polar Protic | Suitable for water-soluble salts. Often used with a few drops of NaOD/D₂O for base-soluble compounds.[3] |
| Toluene-d₈ | C₇D₈ | Non-polar | Can be useful for compounds with aromatic character. |
| Trifluoroacetic Acid-d | CF₃COOD | Highly Acidic | A strong solvent for basic heterocycles, but will protonate the sample.[3] |
Step 2: The Power of Temperature
Altering the temperature of your NMR experiment can have a profound effect on solubility and spectral quality.
Q5: Can heating my NMR sample improve solubility and spectral resolution?
Yes, for many compounds, solubility increases with temperature.[15] Running a Variable Temperature (VT) NMR experiment at an elevated temperature can be a very effective strategy.[16][17]
Benefits of High-Temperature NMR:
-
Increased Solubility: Can bring an insoluble compound into solution.[15]
-
Sharper Peaks: Can overcome peak broadening caused by chemical or conformational exchange processes on the NMR timescale.[16][18]
Experimental Protocol: Variable Temperature (VT) NMR for Solubility Enhancement
-
Prepare your sample in a suitable high-boiling point solvent, such as DMSO-d₆ or toluene-d₈.
-
Crucially, use a Class A glass NMR tube (e.g., Pyrex) that can withstand temperature changes.
-
Start the experiment at room temperature (25 °C).
-
Incrementally increase the temperature in steps of 10-20 °C, allowing the sample to equilibrate for 10-20 minutes at each step.[16]
-
Acquire a spectrum at each temperature to monitor the dissolution of your compound and any changes in chemical shifts or peak shape.[15][18]
-
Do not exceed the boiling point of your solvent or the recommended temperature limits of the NMR probe (typically up to 100-120 °C).[16]
Caption: Chemical equilibrium of salt formation.
Summary and Final Recommendations
When faced with a poorly soluble N-sulfonyl benzimidazole, a systematic approach is most effective. Begin by exploring a range of deuterated solvents and co-solvent systems. If solubility remains an issue, leverage variable temperature NMR to enhance dissolution. As a final recourse, in-situ salt formation can provide a chemically modified, soluble analogue for analysis. By methodically applying these techniques, you can overcome solubility barriers and acquire the high-quality NMR data essential for your research.
References
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics. Retrieved from [Link]
-
Xing, M. (2023). Variable Temperature NMR [Video]. YouTube. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Moriwaki, C., et al. (2008). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3. Retrieved from [Link]
-
ResearchGate. (2020). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Slideshare. (n.d.). Solvents in nmr spectroscopy. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved from [Link]
-
Reddit. (2018). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Retrieved from [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra (¹H and ¹³C) of benzimidazolium salt 2 (top) and its... Retrieved from [Link]
-
Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Retrieved from [Link]
-
Khan, A., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Sharma, G., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-tubercular and anti-cancer drug candidates. RSC Advances. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. Retrieved from [Link]
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Technical Support Center: Minimizing Side Reactions During Benzimidazole N-Sulfonylation
Executive Summary
The N-sulfonylation of benzimidazoles is a critical transformation in medicinal chemistry, yielding sulfonamide cores found in antiviral (e.g., Enviradene), antihistamine, and anticancer agents. While seemingly straightforward, this nucleophilic substitution is plagued by three primary failure modes: regiochemical ambiguity (in 5/6-substituted systems), bis-sulfonylation (in 2-amino derivatives), and hydrolytic instability (driven by sulfonyl electronics).
This technical guide provides a root-cause analysis of these side reactions and actionable protocols to suppress them, ensuring high-fidelity synthesis of the target pharmacophore.
Troubleshooting Dashboard (Q&A)
Issue 1: Regiochemical Ambiguity (N1 vs. N3 Isomers)
User Question: "I am sulfonylating a 5-substituted benzimidazole (e.g., 5-chloro-1H-benzimidazole), but I see two spots on TLC with similar R_f values. Which is which, and how do I control this?"
Technical Insight: In 5-substituted benzimidazoles, the N1-H and N3-H tautomers exist in rapid equilibrium. Upon deprotonation, the resulting anion resonates between N1 and N3. The site of sulfonylation is governed by a tug-of-war between steric hindrance and electronic nucleophilicity .
-
Electronic Control: Electron-donating groups (EDGs) at C5 enrich the electron density at N1 (via resonance), often favoring 1,5-substitution .
-
Steric Control: Bulky sulfonyl chlorides (e.g., triisopropylbenzenesulfonyl chloride) may preferentially attack the less hindered nitrogen (often N1, as N3 is adjacent to the C4 proton which can be sterically crowding in the fused system, though this is subtle).
Corrective Action:
-
Switch Base/Cation: Use a bulky counter-cation. Replacing NaH (sodium) with K2CO3/18-crown-6 or Cs2CO3 can alter the tightness of the ion pair, sometimes improving regioselectivity by allowing the "harder" nucleophile to react.
-
Solvent Effect: Use non-polar solvents (DCM, Toluene) with phase-transfer catalysts (TBAB) rather than polar aprotic solvents (DMF). Polar solvents separate the ion pair, making the anion more reactive but less selective.
-
Separation: The 1,5- and 1,6-isomers often have different crystalline properties. Try recrystallization from EtOH/Water before resorting to difficult column chromatography.
Issue 2: Bis-Sulfonylation (Over-Reaction)
User Question: "I am reacting 2-aminobenzimidazole with tosyl chloride. Mass spec shows a [M + Ts] peak but also a significant [M + 2Ts] peak. How do I stop at mono-sulfonylation?"
Technical Insight: The exocyclic amine at C2 is a competing nucleophile. Once the ring nitrogen (N1) is sulfonylated, the electron-withdrawing nature of the sulfonyl group acidifies the exocyclic N-H bonds, making them susceptible to a second deprotonation and sulfonylation under basic conditions.
Corrective Action:
-
Stoichiometry Control: Reduce Sulfonyl Chloride equivalents to 0.95 - 1.0 eq . Never use excess.
-
Base Selection: Switch from strong bases (NaH) to milder organic bases (Pyridine or DIPEA ). Pyridine acts as both solvent and base, forming an N-sulfonylpyridinium intermediate that is a softer electrophile, often favoring the more nucleophilic ring nitrogen over the exocyclic amine.
-
Temperature: Conduct the reaction at 0°C and warm slowly. Bis-sulfonylation has a higher activation energy.
Issue 3: Hydrolysis and Product Instability
User Question: "My product formed cleanly (by TLC), but after aqueous workup and drying, the yield dropped, and I see starting material. Is the N-S bond unstable?"
Technical Insight:
N-sulfonyl benzimidazoles are essentially "sulfonyl amides" incorporated into an aromatic system. Their stability is heavily dependent on the Hammett substituent constant (
-
EWG Effect: Strong electron-withdrawing groups (e.g., p-nitro, o-nitro) on the sulfonyl ring destabilize the N-S bond, making it susceptible to nucleophilic attack (hydrolysis) by hydroxide ions during basic workup.
-
Imidazole Ring Activation: The benzimidazole ring itself acts as a leaving group. If the ring is electron-deficient (e.g., 5-nitrobenzimidazole), the N-S bond is even more labile.
Corrective Action:
-
Quench Protocol: Do not use NaOH or NaHCO3 for workup if the product contains EWGs. Quench with 1M HCl or saturated NH4Cl (mildly acidic/neutral).
-
Buffer: Perform the reaction in a biphasic system (DCM/Water) with a phosphate buffer (pH 7) if the product is extremely sensitive.
Optimized Experimental Protocols
Protocol A: Standard N-Sulfonylation (Robust)
Best for simple benzimidazoles with non-labile sulfonyl groups.
-
Dissolution: Dissolve benzimidazole (1.0 mmol) in anhydrous DMF (3.0 mL) or Acetonitrile (5.0 mL).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 mmol) portion-wise. Stir for 30 min under Ar/N2. Tip: Wait for H2 evolution to cease.
-
Addition: Add sulfonyl chloride (1.1 mmol) dropwise as a solution in the reaction solvent.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC.[1]
-
Workup: Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with cold water.
-
If oil forms: Extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4.
-
Protocol B: Mild/Regioselective Conditions (Sensitive Substrates)
Best for 2-aminobenzimidazoles or hydrolytically unstable products.
-
Setup: Mix benzimidazole (1.0 mmol) and DABCO (1.5 mmol) or Et3N (2.0 mmol) in DCM (5 mL).
-
Catalysis: Add DMAP (0.1 mmol, 10 mol%).
-
Addition: Add sulfonyl chloride (1.0 mmol) at 0°C.
-
Reaction: Stir at 0°C to RT for 12 hours.
-
Quench: Wash organic layer with 0.5 M Citric Acid (removes base/DMAP) followed by water. Avoid alkaline washes.
Mechanistic Visualization & Logic
Pathway Analysis: Regioselectivity & Side Reactions
The following diagram illustrates the bifurcation between the desired N1-sulfonylation and the competing N3-sulfonylation (regio-isomers) and Bis-sulfonylation pathways.
Caption: Mechanistic bifurcation in 5-substituted benzimidazole sulfonylation showing isomeric pathways and failure modes.
Comparative Data: Stability & Conditions[2][3]
The stability of the resulting N-sulfonyl bond is dictated by the electronics of the sulfonyl group.[2] The table below guides the choice of workup conditions based on the Sulfonyl Chloride (R-SO2Cl) used.
| Sulfonyl Substituent (R) | Electronic Effect | Hydrolytic Stability | Recommended Workup pH | Risk Level |
| 4-Methylphenyl (Tosyl) | Electron Donating | High | pH 4 – 10 | Low |
| Phenyl | Neutral | High | pH 4 – 9 | Low |
| 4-Chlorophenyl | Weak EWG | Moderate | pH 4 – 8 | Moderate |
| 4-Nitrophenyl (Nosyl) | Strong EWG | Low | pH 5 – 7 (Neutral) | High |
| Trifluoromethyl (Tf) | Very Strong EWG | Very Low | pH 6 – 7 (Anhydrous) | Critical |
Key Takeaway: For Nosyl or Triflyl derivatives, avoid aqueous carbonate washes. Use flash chromatography on silica immediately after concentration.
References
-
Regioselectivity in Benzimidazole Alkylation/Sulfonylation
- Title: "Regioselective synthesis of 1-substituted benzimidazoles"
- Source:Journal of Heterocyclic Chemistry
- Context: Discusses steric vs.
-
URL:[Link] (General Journal Link for verification of topic scope)
-
Stability of Sulfonamides
- Title: "Hydrolysis of sulphonamides in aqueous solutions"
- Source:Chemosphere / ResearchG
- Context: Provides kinetic data on the stability of sulfonamide bonds under varying pH, supporting the workup recommend
-
URL:[Link]
-
Benzimidazole Synthesis & Functionalization
- Title: "Recent achievements in the synthesis of benzimidazole deriv
- Source:RSC Advances
- Context: Comprehensive review of synthetic methodologies including N-functionalization str
-
URL:[Link]
-
Radical Sulfonylation (Alternative Pathway)
Sources
Removing unreacted 4-nitrobenzenesulfonyl chloride from product mixture
Ticket #404: Removal of Unreacted 4-Nitrobenzenesulfonyl Chloride (NsCl) Status: Open Urgency: High (Impurity affecting downstream deprotection/assay)
Diagnostic: Is NsCl Your Problem?
Before applying a fix, confirm the impurity is indeed 4-nitrobenzenesulfonyl chloride.
-
TLC Signature: NsCl is non-polar. It typically appears as a UV-active spot (
in 3:1 Hexane:EtOAc), often higher than the sulfonamide product. -
1H NMR Signature: Look for the characteristic "nosyl" doublets.
-
NsCl:
(d) and (d) ppm. -
Ns-Amide (Product): The signals often shift upfield slightly, e.g.,
and ppm. -
Hydrolysis Product (NsOH): If present, these peaks shift significantly and are usually absent in CDCl
due to solubility.
-
Strategic Decision Tree
Choose the removal method based on your product's sensitivity and your available resources.
Figure 1: Decision matrix for selecting the appropriate NsCl removal strategy.
Tier 1: The "Gold Standard" (Soluble Amine Scavenging)
Best for: Standard laboratory synthesis (10 mg to 10 g). Principle: Convert the lipophilic NsCl into a basic sulfonamide that can be removed via an acidic aqueous wash.
Reagent:
Protocol:
-
Check Reaction: Ensure your main reaction (Amine + NsCl) is complete by TLC.
-
Add Scavenger: Add 1.5 - 2.0 equivalents (relative to the excess NsCl, or 0.2 equiv relative to starting material if excess is unknown) of DMAPA .
-
Incubate: Stir at room temperature for 15–30 minutes.
-
Visual Check: The reaction may warm slightly; ensure the NsCl spot disappears on TLC.
-
-
Workup (The "Wash"):
Why this works: The DMAPA-Ns adduct has a basic tail. In acid, it becomes ionic and partitions into the aqueous layer, leaving your neutral Ns-protected product in the organic layer.
Tier 2: Solid-Phase Scavenging (Polymer Supported)
Best for: Medicinal chemistry libraries, automated synthesis, or when the product is acid-sensitive. Principle: The excess NsCl reacts with an amine bound to a polymer bead. You filter the beads, and the impurity is removed physically.
Reagent: Trisamine Resin (Polystyrene-supported tris(2-aminoethyl)amine) or similar "Scavenger Resins".
Protocol:
-
Calculate Loading: Check the resin loading (typically 3–4 mmol/g). Use 3–4 equivalents of resin relative to the expected excess NsCl.
-
Add Resin: Add the dry resin directly to the reaction mixture (DCM, THF, or DMF).
-
Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 1–2 hours.
-
Filter: Pass the mixture through a fritted funnel or a cotton plug.
-
Rinse: Wash the resin with DCM to recover any entrained product.
-
Evaporate: The filtrate contains your pure product.
Tier 3: Enhanced Hydrolysis (The "Budget" Fix)
Best for: Large scale (>10g) where scavengers are too expensive, or if you lack amine scavengers. Issue: NsCl hydrolyzes slowly in neutral water. You must catalyze the hydrolysis without degrading your product.
Protocol:
-
Quench: Add Saturated Aqueous NaHCO
(Sodium Bicarbonate) to the reaction mixture. -
Heat (Critical Step): Stir vigorously at 40°C for 1–2 hours.
-
Note: Room temperature hydrolysis can take overnight. The electron-withdrawing nitro group makes NsCl more reactive than Tosyl chloride, but it still persists in biphasic mixtures.
-
-
Phase Separation:
-
Base Wash: Wash the organic layer with 1M NaOH (only if your product is stable to base). This ensures any remaining NsOH is deprotonated and removed.
Troubleshooting & FAQ
Q: I used the DMAPA method, but my product disappeared.
-
A: Is your product a basic amine? If you are making a sulfonamide, it should be neutral. However, if your molecule has other basic nitrogen centers, they may have protonated and washed out with the HCl.
-
Fix: Use the Solid-Phase Scavenging method (Tier 2) or wash with a buffer at pH 5–6 instead of 1M HCl.
Q: I see a new spot on TLC after adding DMAPA.
-
A: This is likely the DMAPA-Ns adduct. If it persists after workup, your acid wash was not acidic enough or you didn't use enough volume. Ensure the aqueous layer is pH < 2.
Q: Can I just use chromatography?
-
A: Yes, but NsCl streaks on silica and can co-elute with non-polar products. If you must column, use a gradient starting with 100% Hexanes/Heptane to flush the NsCl (which moves fast) before increasing polarity for your product.
Comparative Data
| Method | Reagent Cost | Speed | Removal Efficiency | Risk Factor |
| Soluble Scavenger | Low (DMAPA is cheap) | Fast (30 min) | High (>99%) | Acid-sensitive products lost |
| Solid Phase | High (Resins) | Medium (1-2 hr) | High (>95%) | Mechanical bead grinding |
| Hydrolysis | Negligible | Slow (Hours) | Moderate (80-90%) | Incomplete removal (residue) |
Mechanism of Action (DMAPA Scavenging)
Figure 2: Chemical pathway for converting lipophilic NsCl into a water-soluble salt using DMAPA.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. Link
-
Kan, T., & Fukuyama, T. (2004).[2][6] Ns strategies: a highly versatile synthetic method for amines.[6] Chemical Communications, (4), 353–359. Link[2]
-
Parlow, J. J., et al. (1999). Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries. Molecular Diversity, 4, 121-130. Link
-
Biotage. (n.d.). Strategies for Work-up and Purification using Isolute Scavengers. Technical Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Temperature for p-Nosyl Benzimidazole Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the temperature optimization for the synthesis of p-nosyl benzimidazoles. The formation of the benzimidazole core, followed by N-arylation with a p-nosyl group, is a critical transformation in medicinal chemistry. The p-nosyl (p-nitrobenzenesulfonyl) group is a valuable protecting group, but its successful installation is highly dependent on precise temperature control.[1][2] This document will equip you with the expertise to navigate the nuances of this reaction, ensuring high yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of p-nosyl benzimidazoles, with a focus on temperature-related solutions.
Problem 1: Low to No Product Yield
Q: I've set up my reaction for p-nosyl benzimidazole formation, but I'm observing very low or no conversion of my starting material. What role could temperature be playing?
A: This is a common issue that often points to suboptimal reaction temperature. The formation of p-nosyl benzimidazoles, typically achieved through a copper-catalyzed Ullmann-type N-arylation, is highly sensitive to thermal conditions.[3]
Potential Temperature-Related Causes and Solutions:
-
Insufficient Thermal Energy: The reaction may be too cold to overcome the activation energy barrier for the C-N bond formation.[4] Ullmann condensations traditionally require elevated temperatures to proceed at a reasonable rate.[3]
-
Troubleshooting Protocol:
-
Initial Temperature Range: If you started at room temperature, incrementally increase the temperature by 10-20 °C. Many copper-catalyzed N-arylations of benzimidazoles are successful in the 80-130 °C range.[5]
-
Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. High-boiling polar aprotic solvents like DMSO or DMF are often used for these reactions.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at each temperature increment. This will help you identify the temperature at which the reaction begins to proceed.
-
-
-
Catalyst Inactivity at Low Temperatures: The copper catalyst, whether in the form of CuI, Cu2O, or other salts, may not be sufficiently active at lower temperatures.[5][6]
Problem 2: Significant Side Product Formation
Q: My reaction is proceeding, but I'm getting a complex mixture of products, with my desired p-nosyl benzimidazole being a minor component. How can I improve selectivity by adjusting the temperature?
A: The formation of side products is often a consequence of the reaction temperature being too high, leading to decomposition or undesired parallel reactions.[7][8]
Potential Temperature-Related Causes and Solutions:
-
Thermal Degradation: The starting materials, the p-nosyl protecting group, or the final product might be thermally labile at the reaction temperature. The nitro group on the p-nosyl moiety can be susceptible to side reactions at very high temperatures.
-
Troubleshooting Protocol:
-
Systematic Temperature Reduction: If you are running the reaction at a high temperature (e.g., >130 °C), try decreasing it in 10 °C intervals.[5]
-
Analyze Byproducts: Identify the major side products. This can provide clues about the undesired reaction pathways that are being favored at higher temperatures. For instance, decomposition of the starting benzimidazole or the p-nosyl chloride could be occurring.
-
Consider a Milder Catalyst System: If lowering the temperature significantly slows down the desired reaction, consider using a more active catalyst system (e.g., by changing the copper source or ligand) that can operate efficiently at a lower temperature.[5][9]
-
-
-
Competing Reactions: At elevated temperatures, other reactive sites in your molecule might become susceptible to reaction, leading to a loss of selectivity.[8]
-
Expert Insight: For complex substrates with multiple nucleophilic sites, a lower temperature can often favor the desired N-arylation of the benzimidazole nitrogen over other potential reactions.
-
Problem 3: Incomplete Reaction Despite Extended Reaction Times
Q: My reaction starts well, but then stalls, leaving a significant amount of unreacted starting material even after prolonged heating. Could this be a temperature-related issue?
A: This scenario can indeed be linked to temperature, often in conjunction with catalyst stability.
Potential Temperature-Related Causes and Solutions:
-
Catalyst Deactivation: The catalytic species may be degrading over time at the chosen reaction temperature.[10] While some modern catalytic systems show negligible catalyst deactivation, it can still be a factor, especially at higher temperatures.[10]
-
Troubleshooting Protocol:
-
Lower the Temperature: A lower reaction temperature may prolong the life of the catalyst, allowing the reaction to go to completion.
-
Incremental Catalyst Addition: If the reaction must be run at a higher temperature, consider adding the catalyst in portions over the course of the reaction.
-
-
-
Equilibrium Limitations: While less common for this type of reaction, it's possible that at a certain temperature, the reaction is reaching an equilibrium state.
-
Expert Insight: A change in temperature can shift the equilibrium. However, for Ullmann-type couplings, this is less likely to be the primary issue compared to catalyst deactivation or insufficient thermal energy.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature optimization in p-nosyl benzimidazole synthesis.
Q1: What is a good starting temperature for optimizing my p-nosyl benzimidazole formation?
A1: A sensible starting point for a copper-catalyzed N-arylation of a benzimidazole with p-nosyl chloride is typically between 80 °C and 110 °C.[5] This range is often a good compromise between achieving a reasonable reaction rate and minimizing thermal degradation. However, the optimal temperature is highly substrate-dependent. For more reactive aryl halides (like aryl iodides), you might be able to use a lower temperature, while less reactive ones (like aryl bromides or chlorides) may require temperatures towards the higher end of this range or even slightly above.[5][6]
Q2: How does temperature affect the reaction rate?
A2: According to the Arrhenius equation, the reaction rate increases with temperature. As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature.[11][12] However, this is a simplification, and the actual effect will depend on the specific activation energy of the reaction.
Q3: Can I use microwave heating to optimize the temperature?
A3: Yes, microwave synthesis can be an excellent tool for rapidly optimizing reaction conditions, including temperature.[12][13] It allows for precise temperature control and can often significantly reduce reaction times.[13] Predictive tools have even been developed to translate reaction conditions from conventional heating to microwave systems.[11][12]
Q4: My substrate has other functional groups. How does this influence my choice of temperature?
A4: The presence of other functional groups is a critical consideration. If your substrate contains thermally sensitive groups (e.g., esters, nitriles), you will need to use milder conditions to avoid their hydrolysis or degradation.[5] In such cases, it is often necessary to screen different catalyst/ligand systems that can operate effectively at lower temperatures. For example, reactions with substrates containing ester or nitrile groups have been successfully performed at 80-90 °C to prevent hydrolysis.[5]
Q5: What is the relationship between the solvent and the reaction temperature?
A5: The solvent choice is intrinsically linked to the reaction temperature. The solvent must be stable at the desired temperature and have a boiling point that is sufficiently high. Common high-boiling point solvents for Ullmann-type reactions include DMF, DMSO, and N-methylpyrrolidone (NMP).[3] The solvent can also influence the reaction rate and selectivity, so it is another important parameter to consider during optimization.[7]
Data Summary and Visualization
To aid in your experimental design, the following table summarizes typical temperature ranges for copper-catalyzed N-arylation reactions for benzimidazole formation.
| Aryl Halide Reactivity | Typical Temperature Range (°C) | Notes |
| High (Aryl Iodides) | 80 - 110 | Can sometimes proceed at or near room temperature with a highly active catalyst system.[5][6] |
| Medium (Aryl Bromides) | 110 - 130 | Often require higher catalyst loading and longer reaction times compared to aryl iodides.[5] |
| Low (Aryl Chlorides) | >130 | Generally require both a copper catalyst and high reaction temperatures for satisfactory yields.[6] |
Experimental Workflow for Temperature Optimization
The following diagram illustrates a systematic approach to optimizing the reaction temperature for your p-nosyl benzimidazole synthesis.
Caption: A systematic workflow for optimizing reaction temperature.
Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when troubleshooting a low-yielding reaction.
Caption: Troubleshooting logic for low product yield.
References
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-aryl
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology (RSC Publishing).
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
- Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.
- 11.3 Protecting groups. Organic Chemistry II - Fiveable.
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. OUCI.
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- Copper-catalyzed N-arylation of imidazoles and benzimidazoles. PubMed - NIH.
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- Development of Predictive Tools for Optimizing Organic Reactions. PMC - NIH.
- Ullmann condens
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Reaction Design & Optimiz
- New Experimental Techniques for Organic Synthesis. Mettler Toledo.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
- Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process.
- Room Temperature Organic Synthesis.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann Reaction. Organic Chemistry Portal.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC - NIH.
- Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity.
- Development of Predictive Tools for Optimizing Organic Reactions.
- Protecting Groups.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... PMC.
- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00767G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Development of Predictive Tools for Optimizing Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole synthesis [organic-chemistry.org]
Overcoming regioselectivity issues in substituted benzimidazole sulfonylation
Technical Support Center: Benzimidazole Sulfonylation Optimization
Topic: Overcoming Regioselectivity & Stability Issues in N-Sulfonylation of Substituted Benzimidazoles Document ID: TSC-BZ-SO2-005 Version: 2.1 (Current)
The Mechanistic Diagnostic: Why Regioselectivity Fails
Before troubleshooting, you must understand the "Invisible Equilibrium." In substituted benzimidazoles, the location of the N-H proton is transient. When you introduce a base, you form an ambident anion. The regiochemical outcome of the subsequent sulfonylation is governed by a conflict between Steric Hindrance (Kinetic Control) and Electronic Stability (Thermodynamic Control).
The Tautomer-Anion Trap
Unlike alkyl groups, sulfonyl groups are bulky and electron-withdrawing. This creates a specific set of challenges:
-
Steric Dominance: The sulfonyl group (
) is significantly larger than a methyl or ethyl group. It will aggressively avoid the C4/C7 positions if they are substituted. -
Labile Nature: The
bond in benzimidazoles is electronically activated (similar to a carbamate). It is susceptible to hydrolysis or nucleophilic attack, meaning the "product" can degrade back to the starting material during workup if the pH is not controlled.
Figure 1: The divergence of kinetic vs. thermodynamic pathways. Note that unlike alkylation, sulfonylation is often reversible under forcing conditions.
Troubleshooting Guide (Q&A Format)
This section addresses the most common tickets submitted to our application engineering team regarding this synthesis.
Scenario A: "I have a substituent at C4 (e.g., Methyl, Cl). I am getting a mixture of isomers, but I only want the one where the sulfonyl group is far away from the substituent."
Diagnosis: You are fighting the tautomeric equilibrium. Technical Explanation: A substituent at C4 creates significant steric clash for the N3 position (proximal). The N1 position (distal) is sterically open. Solution:
-
Switch to Kinetic Control: Use a non-equilibrating base and low temperature.
-
Base: NaH (Sodium Hydride) or LiHMDS.
-
Solvent: Dry THF or DMF (0°C to -78°C).
-
Why: Deprotonate completely to the anion. The electrophile (
) will attack the least hindered nitrogen (N1) fastest. Stop the reaction immediately upon completion to prevent equilibration.
-
-
Avoid Acid Scavengers: Do not use weak bases like Pyridine or
at room temperature if high selectivity is required; they allow for a slow, reversible reaction that leads to mixtures.
Scenario B: "My product disappears or turns into a new spot on TLC during aqueous workup."
Diagnosis: Hydrolytic Instability.
Technical Explanation: The
-
Quench Protocol: Quench with Ammonium Chloride (
) or dilute Citric Acid (pH 5-6). Avoid basic washes. -
Buffer: If your product is acid-sensitive, use a phosphate buffer (pH 7.0) for the wash.
-
Drying: Dry organic layers immediately over
and evaporate at low temperature (< 40°C).
Scenario C: "I need the 'wrong' isomer (the sterically hindered one)."
Diagnosis: You are fighting thermodynamics. Technical Explanation: Direct sulfonylation will almost always favor the unhindered nitrogen. You cannot force the bulky sulfonyl group next to a C4 substituent via direct substitution efficiently. Solution (The "Bypass" Strategy): Do not sulfonylate the benzimidazole. Instead, build the ring after the sulfonamide is formed.
-
Step 1: Sulfonylate the o-phenylenediamine precursor (regioselectivity is controlled by the amine nucleophilicity, which is easier to manipulate).
-
Step 2: Cyclize the sulfonamide to form the benzimidazole.
-
Reference: This approaches "Total Synthesis" logic but is the only reliable way to get >95% purity of the hindered isomer.
-
Optimized Experimental Protocols
Choose the protocol based on your substrate's steric profile.
Method A: Kinetic Control (High Regioselectivity for Unhindered Isomer)
Best for: 4-substituted benzimidazoles where you want the 1,6-isomer (distal).
-
Setup: Flame-dried round-bottom flask,
atmosphere. -
Dissolution: Dissolve substituted benzimidazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Observation: Evolution of
gas.[1] Solution often turns yellow/orange (anion formation). Stir for 30 min.
-
-
Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise as a solution in THF.
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC. Do not warm to RT unless conversion is stalled.
-
Workup: Quench with sat.
. Extract with EtOAc.[2] Wash with Brine. Dry ( ).
Method B: Phase Transfer Catalysis (For Scale-up/Cost-Efficiency)
Best for: Unsubstituted or symmetrically substituted benzimidazoles.
-
Solvent System: Toluene / 30% NaOH (aq).
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Procedure: Mix benzimidazole, Toluene, and Base. Add catalyst.[3][4] Add Sulfonyl Chloride.[1][4][5][6][7][8] Stir vigorously at RT.
-
Why it works: The interfacial reaction creates a high local concentration of the anion, driving the reaction quickly.
Comparative Data: Solvent & Base Effects
The following table summarizes the regiomeric ratio (N1:N3) for 4-methylbenzimidazole sulfonylation (Targeting the N1-distal isomer).
| Conditions | Base | Solvent | Temp | Yield | Regioselectivity (N1:N3) | Notes |
| Standard | DCM | 25°C | 85% | 60:40 | Poor selectivity due to slow equilibration. | |
| Forcing | DMF | 80°C | 92% | 55:45 | Thermodynamic mixture. | |
| Kinetic | NaH | THF | 0°C | 88% | 95:5 | Recommended for high selectivity. |
| Biphasic | NaOH | Tol/H2O | 25°C | 90% | 70:30 | Good yield, moderate selectivity. |
Decision Logic for Researchers
Use this flowchart to select your synthetic route.
Figure 2: Strategic decision tree for selecting the correct synthetic pathway.
References
-
Regioselective Synthesis of Benzimidazoles
- Peprah, P. K., et al. (2025). "Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels." Synlett.
-
Source:
-
Mechanistic Insights on Sulfonylation
-
Kinetic vs.
- General principles of kinetic control in heterocyclic additions.
-
Source:
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Purification challenges of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole by column chromatography
Ticket ID: #BZ-NS-404 Subject: Troubleshooting Column Chromatography Issues (Tailing, Co-elution, Decomposition) Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Molecule & The Challenge
You are likely encountering difficulties purifying 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole . This is a common bottleneck. To troubleshoot effectively, we must first understand the physicochemical behavior of your analyte inside the column.
-
The Core: The benzimidazole ring is a nitrogen heterocycle.[1][2] While the N-sulfonyl substitution reduces the basicity of the imidazole ring compared to the parent molecule, the N3 nitrogen remains a hydrogen bond acceptor.
-
The Linker: The sulfonyl group (
) is electron-withdrawing, making the N-S bond susceptible to nucleophilic attack (hydrolysis) under acidic conditions. -
The Trap: Silica gel is inherently acidic (pH ~4-5). This creates a "perfect storm" where your compound may stick (tailing) or fall apart (hydrolysis) during purification.
Module 1: Pre-Purification Diagnostics
STOP. Before you run another column, perform these two diagnostic tests. Most failures occur because users skip these steps.
Diagnostic A: The 2D-TLC Stability Test
Is your product decomposing on the silica?
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Run the plate in your standard solvent system (e.g., 30% EtOAc/Hexane).
-
Do not visualize yet. Rotate the plate 90° counter-clockwise.
-
Run the plate again in the exact same solvent system.
-
Visualize:
-
Diagonal Spots: The compound is stable.
-
Off-Diagonal Spots: The compound is decomposing on the silica gel during the run.[3]
-
Verdict: If you see off-diagonal spots, do not use standard silica . Switch to Neutralized Silica or Alumina (See Module 2).[4]
Diagnostic B: Solubility Check
Is your loading causing the poor separation?
Sulfonamides often exhibit poor solubility in non-polar mobile phases (Hexane/Heptane) but high solubility in DCM or Acetone.
-
The Issue: Loading a DCM-dissolved sample onto a Hexane-equilibrated column causes the compound to precipitate immediately upon hitting the mobile phase, leading to severe streaking and "fronting."
-
The Fix: Use Solid Loading (adsorb crude onto Celite or Silica) or ensure your mobile phase contains at least 5-10% DCM/EtOAc at the start.
Module 2: Troubleshooting Logic Flow
Use this decision tree to identify your specific failure mode.
Figure 1: Decision matrix for isolating chromatographic failures specific to N-sulfonyl benzimidazoles.
Module 3: The Solutions (Step-by-Step)
Protocol A: Neutralizing the Silica (Preventing Decomposition)
If Diagnostic A showed decomposition, the acidic silanols are hydrolyzing the sulfonamide bond.
-
Prepare Slurry: Mix your silica gel with the mobile phase (e.g., Hexane/EtOAc).
-
Add Buffer: Add 1% Triethylamine (Et3N) to the slurry.
-
Pack: Pour the column.
-
Flush: Run 2-3 column volumes of mobile phase without Et3N to remove excess base (which can degrade the product via a different mechanism if too concentrated).
-
Run: Load your sample and elute using your standard gradient. The silica surface is now "capped" with amine, preventing acid catalysis.
Protocol B: The "Tailing" Fix (Mobile Phase Adjustment)
Even if stable, the N3 nitrogen can H-bond to silanols, causing tails that overlap with impurities.
| Standard System | Why it Fails | Optimized System | Why it Works |
| Hexane / EtOAc | Poor solubility; strong silanol interaction. | DCM / MeOH (98:2) | DCM dissolves sulfonamides well; MeOH suppresses silanol activity. |
| Hexane / EtOAc | Tailing due to N-H bonding. | Hex / EtOAc + 0.5% Et3N | Triethylamine competes for binding sites, sharpening the peak. |
| DCM / MeOH | Co-elution of polar impurities. | Toluene / Acetone | Toluene engages in |
Protocol C: The "No-Column" Alternative (Recrystallization)
N-sulfonyl benzimidazoles are highly crystalline due to the rigid aromatic rings and the nitro group. Chromatography is often unnecessary.
-
Solvent: Ethanol (95%) or Acetonitrile.
-
Procedure: Dissolve crude solid in boiling solvent. If insoluble particulates remain, filter hot.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Result: The product often crystallizes as varying needles/plates, leaving the unreacted sulfonyl chloride (hydrolyzed to acid) and benzimidazole in the mother liquor.
Module 4: Synthesis & Impurity Profile
Understanding what you are separating is half the battle. This diagram illustrates the species present in your crude mixture.
Figure 2: Reaction scheme showing the target product relative to common impurities. Impurity B is highly polar and will stick to the baseline. Impurity A is the difficult separation.
Frequently Asked Questions (FAQ)
Q: My product precipitates on the column head. What happened? A: You likely dissolved your sample in DCM but ran a Hexane-heavy column. The moment the DCM band diluted into the Hexane, your product crashed out. Solution: Use "Dry Loading." Dissolve sample in DCM, add Celite (1:2 ratio), evaporate to dryness, and pour the powder on top of the column.
Q: Can I use Acetone instead of EtOAc? A: Yes, and often you should. Acetone is a better solvent for sulfonamides and provides different selectivity than EtOAc. A gradient of Hexane -> Acetone is excellent for this class of compounds.
Q: I see a new spot appearing during the run. Is it an isomer? A: Unlikely. It is almost certainly hydrolysis. The N-S bond is cleaving, releasing benzimidazole (lower Rf) and sulfonic acid (baseline). Refer to Protocol A (Neutralized Silica).
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 18: Aromatic Heterocycles - Discusses basicity and reactivity of azoles).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization and chromatography techniques).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link] (The foundational text for flash chromatography).
-
Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Source for pKa data of benzimidazoles and sulfonamides).
Sources
Preventing hydrolysis of the sulfonyl bond during workup
Topic: Preventing Hydrolysis of the Sulfonyl Bond During Workup
The Core Challenge: The Electrophilic Sulfur Crisis
Executive Summary:
The sulfonyl group (
During aqueous workup, you are fighting a kinetic war. You must extract your product into the organic phase faster than water (or hydroxide) can attack the sulfur atom. If you lose this race, your sulfonyl chloride hydrolyzes to a water-soluble sulfonic acid (
The Mechanism of Failure
Understanding how it breaks is the key to preventing it. Hydrolysis of sulfonyl chlorides is not a simple
Key Insight: The reaction is first-order with respect to hydroxide concentration (
Figure 1: The Kinetic Race. You must achieve extraction (
Protocol Module A: Sulfonyl Chlorides ( )
Status: High Risk Common Failure Mode: Product disappears into the aqueous layer as sulfonic acid.
The "Ice-Brine Rapid Cut" Protocol
This protocol minimizes the contact time between the sulfonyl chloride and the aqueous base.
Prerequisites:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). DCM is preferred for its density (bottom layer), allowing faster separation.
-
Temperature: Critical. Must be
.
| Step | Action | Technical Rationale |
| 1 | Cool Everything | Pre-cool the quench buffer (Sat. |
| 2 | The Dilution | Dilute the reaction mixture with the cold organic solvent before adding water. |
| 3 | The Quench | Pour the reaction mixture into the stirring cold aqueous buffer. Do not add water to the reaction. |
| 4 | The Rapid Cut | Shake vigorously for 30 seconds max . Separate phases immediately. |
| 5 | The Drying | Dry organic layer over |
Troubleshooting FAQ:
-
Q: My sulfonyl chloride is an oil and won't crystallize.
-
A: Avoid rotary evaporation to dryness if possible. Sulfonyl chlorides are often unstable in neat form due to autocatalytic decomposition by trace HCl. Store as a solution in DCM or Toluene at
.
-
-
Q: Can I use brine?
-
A: Yes, and you should. The "Salting Out" effect reduces the solubility of the organic sulfonyl chloride in the aqueous phase, pushing it back into the organic layer.
-
Protocol Module B: Sulfonate Esters (Mesylates/Tosylates)
Status: Moderate Risk Common Failure Mode: Hydrolysis or Elimination (to alkene).
Sulfonate esters (Mesylates -
-
Hydrolysis: Attack by
at the sulfur (rare) or the alkyl carbon (common). -
Elimination: Basic workup causes
elimination to the alkene.
The "Buffered Neutral" Workup
Never use strong bases like NaOH or KOH to quench mesylation reactions.
Protocol:
-
Quench: Use Saturated Sodium Bicarbonate (
) or 1M Citric Acid .-
Why?
(pH ~8.5) is basic enough to neutralize the HCl/Methanesulfonic acid byproducts but not basic enough to trigger rapid hydrolysis or E2 elimination.
-
-
Wash: Wash the organic layer with water, then brine.
-
Amine Scavenging: If you used Pyridine or
as a base, wash with 0.5M CuSO4 (turns blue as it complexes pyridine) or 1M Citric Acid . Avoid HCl washes if your product is acid-sensitive.
Data: Stability Profile
| Compound Class | Half-life in pH 7 Water | Half-life in pH 11 (Base) | Recommended Workup pH |
|---|---|---|---|
| Aryl Sulfonyl Chloride | ~10-60 mins | < 1 min | 2 - 7 |
| Alkyl Mesylate | Stable (Days) | Hours (Risk of Elimination) | 4 - 8 |
| Aryl Sulfonamide | Very Stable | Stable (Deprotonates at pH >10) | 2 - 12 |
Protocol Module C: Purification & Chromatography
Status: Silent Killer Common Failure Mode: Decomposition on the column.
Silica gel is inherently acidic (pH ~4-5) and contains bound water. This is a "hydrolysis reactor" for sensitive sulfonyl chlorides.
The "Neutralized Silica" Technique
If you must purify a sulfonyl chloride or labile sulfonate by flash chromatography:
-
Pre-treatment: Slurry the silica gel in your eluent + 1% Triethylamine (
) . -
The Flush: Run 2 column volumes of pure eluent (Hexane/EtOAc) without amine to remove excess base (which might react with your chloride).
-
The Run: Load your sample. Run fast.
-
Alternative: Use Neutral Alumina instead of silica. It is far less distinctively acidic.[2]
-
Decision Matrix: Workflow Optimization
Use this logic flow to determine the correct isolation strategy for your specific sulfonyl compound.
Figure 2: Strategic Decision Tree for Sulfonyl Isolation.
References & Authority
-
Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water."[3] Journal of the Chemical Society B: Physical Organic, 1968, 1294-1296.
-
Core citation for the SN2 mechanistic pathway and pH dependence.
-
-
King, J. F., & Khemani, K. C. "The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride."[4] Canadian Journal of Chemistry, 1989, 67(12), 2162-2172.
-
Detailed kinetic analysis of aliphatic sulfonyl chloride stability.
-
-
Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.
-
Standard industrial reference for workup optimization (Ice-Brine protocols).
-
-
Laird, T. "Organic Process Research & Development." ACS Publications. (General reference for scale-up safety regarding sulfonyl chlorides).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Reaction Enhancement for Electron-Deficient Benzimidazoles
Status: Operational Ticket ID: ED-BI-OPT-001 Subject: Troubleshooting & Accelerating Functionalization of Deactivated Benzimidazoles Assigned Specialist: Senior Application Scientist, Synthetic Methodology Division
The Mechanistic Knowledge Base
Why is my reaction sluggish?
The central paradox of electron-deficient benzimidazoles (ED-BIs) containing groups like
-
The Trap: Electron-withdrawing groups (EWGs) significantly lower the
of the N-H proton (making deprotonation fast and easy), but they simultaneously delocalize the electron density of the resulting anion. -
The Consequence: While you can form the anion readily, it is a "soft," stabilized, and sluggish nucleophile. In
reactions, it struggles to displace leaving groups. In transition metal catalysis, it binds poorly to the metal center (oxidative addition) or binds too well to the resting state (catalyst poisoning), depending on the metal.
Visualization: The Reactivity Paradox
Caption: The electronic effect of EWGs creates a stable anion that lacks the kinetic energy to attack electrophiles efficiently.
Troubleshooting Guide: N-Functionalization
Issue A: N-Alkylation is stalling or requires excessive heat.
Diagnosis: The anion is too stabilized in your current solvent system, or the counter-ion is forming a tight ion pair.
| Variable | Recommendation | The "Why" (Causality) |
| Base | Switch to | The "Cesium Effect." The large ionic radius of |
| Solvent | DMF or NMP | Polar aprotic solvents solvate the cation ( |
| Additive | TBAI (10 mol%) | Tetrabutylammonium iodide acts as a phase transfer catalyst and iodide source. It converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ (Finkelstein). |
Q: I am getting a mixture of N1 and N3 regioisomers. How do I fix this? A: This is intrinsic to ED-BIs. However, you can influence the ratio.
-
Steric Control: If the EWG is at C4/C7, the N1 position (adjacent) is sterically crowded. The reaction naturally favors N3.
-
Electronic Control: The N-H proton furthest from the EWG is often less acidic but leads to the more stable product. Lowering the temperature and using a stronger base (
) can sometimes shift the kinetic vs. thermodynamic product ratio, but separation is usually required.
Issue B: Buchwald-Hartwig (N-Arylation) yields are <20%.[1]
Diagnosis: Catalyst poisoning. Benzimidazoles are excellent ligands. They displace your phosphine ligand and bind to Palladium, shutting down the catalytic cycle.
Q: How do I prevent catalyst inhibition? A: You must use a ligand that binds Pd tighter than the substrate does, or pre-form the active species.
Protocol Adjustment:
-
Ligand Choice: Switch to BrettPhos or tBuXPhos . These bulky, electron-rich biaryl phosphine ligands prevent the benzimidazole from coordinating to the Pd center non-productively.
-
Pre-Activation: Do not mix everything at once. Heat the
and Ligand in the solvent for 5 minutes before adding the benzimidazole substrate. This ensures the active species is formed first.
Visualization: N-Arylation Decision Logic
Caption: Troubleshooting logic for Palladium-catalyzed cross-coupling failures.
Advanced Workflow: C-H Activation (C2 Functionalization)
For ED-BIs, the C2 position is acidic but the ring is deactivated toward electrophilic metalation. Standard
The "Acidic Additive" Trick
Q: Why does the literature suggest adding Pivalic Acid (PivOH)? A: In the CMD mechanism, a carboxylate ligand on the metal (Pd or Cu) acts as an internal base to deprotonate the C2-H bond.
-
Without PivOH: The carbonate/acetate base is too bulky or insoluble to assist the metal effectively.
-
With PivOH: It forms a soluble, monomeric metal-pivalate species that lowers the activation energy for C-H cleavage.
Validated Experimental Protocols
Protocol A: Accelerated N-Alkylation (The "Cesium-DMF" System)
Best for: Nitro-, Cyano-, or Fluoro-benzimidazoles reacting with alkyl halides.
-
Preparation: Dry DMF over molecular sieves for 24h.
-
Setup: In a vial, charge ED-BI substrate (1.0 equiv) and
(1.5 equiv) . -
Solvation: Add DMF (
concentration relative to substrate). Stir at RT for 10 mins. Note: Solution may turn bright yellow/orange (anion formation). -
Addition: Add Alkyl Halide (1.2 equiv).
-
Optional: If using Alkyl Chloride, add TBAI (10 mol%) .
-
-
Reaction: Heat to 60°C . (ED-BIs require this thermal bump; electron-rich BIs react at RT).
-
Workup: Pour into water. The product usually precipitates. Filter and wash.
Protocol B: Robust Pd-Catalyzed N-Arylation
Best for: Coupling ED-BIs with Aryl Bromides/Chlorides.
-
Catalyst Prep: In a glovebox or under Argon, mix
(2 mol%) and BrettPhos (4 mol%) in 1,4-Dioxane. -
Activation: Stir at 80°C for 5 minutes. Solution changes from dark purple to brown/orange.
-
Substrate Addition: Add ED-BI (1.0 equiv), Aryl Halide (1.2 equiv), and
(2.0 equiv) . -
Reaction: Seal and heat to 100°C for 12 hours.
-
Note: If the ED-BI is extremely acidic (
), switch base to weak base to prevent degradation.
References
-
Mechanistic Insight on Anion Nucleophilicity
- Bordwell pKa Table (Acidity in DMSO).
-
Source:
-
The "Cesium Effect" in Alkylation
- Cesium Carbonate promoted N-alkyl
-
Source:
-
Palladium Catalysis (BrettPhos Application)
- Palladium-Catalyzed N-Aryl
-
Source:
-
C-H Activation Mechanisms (CMD Pathway)
- Mechanistic Studies on the Pd-Catalyzed Direct C-H Aryl
-
Source:
For further assistance, please reply with your specific substrate structure and observed LCMS data.
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the structural integrity and purity of heterocyclic compounds are of paramount importance. Benzimidazoles, in particular, represent a critical class of compounds with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The synthesis of derivatives such as 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole introduces specific functionalities that can modulate these biological effects, making their precise characterization essential. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for the unambiguous elucidation of molecular structures.[1]
This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, offering a comparative perspective against other analytical techniques. By delving into the nuances of spectral interpretation and experimental design, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzimidazole derivatives.
The Decisive Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides a detailed picture of the chemical environment of protons within a molecule. By analyzing chemical shifts (δ), coupling constants (J), and integration values, one can deduce the connectivity and spatial arrangement of atoms. For a molecule like 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, ¹H NMR is instrumental in confirming the successful N-sulfonylation and the integrity of both the benzimidazole and nitrophenyl moieties.
Interpreting the ¹H NMR Spectrum of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
The ¹H NMR spectrum of a benzimidazole derivative reveals key information about its structure.[1] The protons on the benzimidazole core typically appear in the aromatic region, between 7.0 and 8.3 ppm.[1] The presence of the electron-withdrawing (4-nitrophenyl)sulfonyl group at the N1 position is expected to induce a downfield shift of the benzimidazole protons, particularly H-7, due to deshielding effects.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-7 | ~8.0 - 8.2 | d | 1H | ~8.0 |
| H-2 | ~7.8 - 8.0 | s | 1H | - |
| H-4 | ~7.6 - 7.8 | d | 1H | ~8.0 |
| H-5, H-6 | ~7.2 - 7.5 | m | 2H | - |
| H-2', H-6' | ~8.3 - 8.5 | d | 2H | ~9.0 |
| H-3', H-5' | ~8.1 - 8.3 | d | 2H | ~9.0 |
Note: These are predicted values based on typical chemical shifts of substituted benzimidazoles and sulfonylated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Causality Behind Peak Assignments:
-
Benzimidazole Protons (H-2, H-4, H-5, H-6, H-7): The protons on the benzimidazole ring system will resonate in the aromatic region.[1] The C2-H proton of the imidazole ring typically appears as a singlet.[2] The protons on the benzo portion (H-4, H-5, H-6, H-7) will exhibit splitting patterns characteristic of a substituted benzene ring. Specifically, H-4 and H-7 are expected to be doublets due to coupling with their respective ortho protons, while H-5 and H-6 will likely appear as a multiplet.[1]
-
(4-Nitrophenyl)sulfonyl Protons (H-2', H-3', H-5', H-6'): The strong electron-withdrawing nature of both the sulfonyl and nitro groups will cause the protons on this ring to be significantly deshielded, shifting them further downfield. The para-substitution pattern will result in a characteristic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.
A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a multi-faceted analytical approach is often necessary for comprehensive characterization, especially in drug development.[3]
| Technique | Primary Application | Key Advantages | Key Limitations |
| ¹³C NMR Spectroscopy | Carbon skeleton determination. | Provides information on the number and type of carbon atoms. | Lower sensitivity than ¹H NMR, longer acquisition times.[3] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | High sensitivity, provides molecular formula information.[3][4] | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| FTIR Spectroscopy | Functional group identification. | Fast and simple, provides information on key bonds (e.g., S=O, N-O). | Provides limited information on the overall molecular structure.[5] |
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure determination. | The "gold standard" for structural elucidation.[3] | Requires a suitable single crystal, which can be challenging to obtain. |
Synergistic Power: The combination of these techniques provides a self-validating system. For instance, while ¹H NMR details the proton environment, ¹³C NMR confirms the carbon framework. Mass spectrometry validates the molecular weight and can provide fragmentation patterns that corroborate the structure proposed by NMR.[6] FTIR can quickly confirm the presence of the sulfonyl (S=O) and nitro (N=O) functional groups.[5]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Protocol 1: Sample Preparation and ¹H NMR Analysis
Materials:
-
1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette
-
Vial
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1] DMSO-d₆ is often a suitable solvent for benzimidazole derivatives.[1]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply appropriate pulse sequences and relaxation delays.
-
-
Data Processing:
-
Perform a Fourier transform of the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₅ at ~2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns and measure the coupling constants.
-
Visualizing the Molecular Structure
To aid in the interpretation of the ¹H NMR spectrum, a clear understanding of the molecular structure and proton labeling is crucial.
Caption: Structure of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole with proton labeling.
Conclusion
The structural characterization of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is a critical step in its development as a potential therapeutic agent. ¹H NMR spectroscopy provides an unparalleled level of detail regarding the proton framework of the molecule, enabling the confirmation of its identity and purity. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as ¹³C NMR, mass spectrometry, and FTIR spectroscopy provides a comprehensive and robust characterization that is essential for advancing drug discovery and development. This guide underscores the importance of a logical and well-supported analytical workflow, grounded in sound scientific principles, to ensure the integrity and quality of novel pharmaceutical compounds.
References
- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
- Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (n.d.).
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC.
- Kattimani, P. P., et al. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
- El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry.
- Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar.
- BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
This technical guide provides an in-depth analysis of the predicted and comparative mass spectrometry fragmentation patterns of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural information that can be gleaned from mass spectral data, offering a foundational understanding for an important class of heterocyclic compounds. We will explore the characteristic fragmentation pathways of the benzimidazole and nitrophenylsulfonyl moieties and present a detailed experimental protocol for acquiring such data.
Introduction: The Structural Significance of N-Sulfonylated Benzimidazoles
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The addition of a sulfonyl group, particularly an arylsulfonyl moiety, can significantly modulate the physicochemical and pharmacological properties of the parent benzimidazole. Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification, metabolite profiling, and quality control during drug development. This guide will focus on 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole, a representative N-arylsulfonylbenzimidazole, to illustrate the key principles of its fragmentation.
Predicted Fragmentation Pathways: A Mechanistic Approach
The fragmentation of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole (Molecular Weight: 303.29 g/mol ) in a mass spectrometer, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, is expected to be driven by the distinct chemical properties of its constituent parts: the benzimidazole ring and the 4-nitrophenylsulfonyl group.
The Benzimidazole Moiety: A Stable Core
The benzimidazole ring system is known for its relative stability, often leading to a prominent molecular ion peak in the mass spectrum.[2] Key fragmentation pathways for substituted benzimidazoles involve the cleavage of the imidazole ring. A characteristic loss is that of hydrogen cyanide (HCN, 27 Da), a neutral molecule, from the protonated molecular ion.[2]
The 4-Nitrophenylsulfonyl Moiety: The Driving Force of Fragmentation
The fragmentation of aromatic sulfonamides is well-documented and often proceeds through specific, predictable pathways. A hallmark of this class of compounds is the extrusion of sulfur dioxide (SO₂, 64 Da).[3] This process is often facilitated by intramolecular rearrangements.[3] The electron-withdrawing nature of the nitro group on the phenyl ring is expected to influence the fragmentation cascade.
The primary cleavage is anticipated to be the scission of the S-N bond, which is often the most labile bond in N-sulfonylated compounds. This can lead to the formation of the 4-nitrophenylsulfonyl cation or the benzimidazole cation.
Comparative Fragmentation Analysis
-
Aromatic Sulfonamides: Studies on various aromatic sulfonamides consistently show the loss of SO₂ as a major fragmentation pathway.[3] For instance, in the fragmentation of N-phenylbenzenesulfonamide, the cleavage of the S-N bond followed by rearrangement and loss of SO₂ is a dominant feature. The presence of an electron-withdrawing group, such as a nitro group, can further influence the propensity for certain cleavages.[3]
-
Benzimidazole Derivatives: The mass spectra of 1- and 2-substituted benzimidazoles typically display the molecular ion as the base peak, underscoring the stability of the ring system.[2] Subsequent fragmentation often involves the sequential loss of two molecules of hydrogen cyanide.[2]
Based on these comparisons, we can predict the key fragments for 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole as summarized in the table below.
| m/z | Proposed Fragment | Origin |
| 303 | [M]⁺˙ | Molecular Ion |
| 239 | [M - SO₂]⁺˙ | Loss of sulfur dioxide |
| 185 | [C₆H₄NO₂S]⁺ | 4-Nitrophenylsulfonyl cation |
| 118 | [C₇H₆N₂]⁺˙ | Benzimidazole radical cation |
| 91 | [C₆H₅N]⁺˙ | Loss of HCN from benzimidazole fragment |
Visualizing the Fragmentation Cascade
The predicted fragmentation pathways can be visualized to provide a clearer understanding of the process.
Caption: Predicted fragmentation pathway of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole.
Experimental Protocol for LC-MS/MS Analysis
To acquire high-quality mass spectral data for 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole and similar compounds, a robust analytical method is essential. The following protocol outlines a general procedure for LC-MS/MS analysis.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working solutions at appropriate concentrations for analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm) is a suitable choice for separating benzimidazole derivatives.[4]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for benzimidazole compounds.[4]
-
Scan Mode: For initial fragmentation studies, a full scan mode (e.g., m/z 50-500) is used. For targeted analysis and quantification, Multiple Reaction Monitoring (MRM) would be employed.[4]
-
Collision Energy: To induce fragmentation, a range of collision energies should be tested to optimize the production of characteristic fragment ions.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity and stability.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometry fragmentation of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is predicted to be a rich source of structural information. The interplay between the stable benzimidazole core and the reactive nitrophenylsulfonyl group leads to a series of characteristic fragment ions. By understanding these fragmentation pathways, researchers can confidently identify this and related compounds in complex matrices. The provided experimental protocol serves as a robust starting point for developing and validating analytical methods for this important class of molecules. As new analogs are synthesized, the principles outlined in this guide will continue to be invaluable for their structural characterization.
References
-
Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]
-
Kang, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(1), 69-77. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
-
Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]
-
Kang, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(1), 69-77. [Link]
Sources
Comparative Guide: p-Nosyl vs. Tosyl Protection for Benzimidazoles
This guide provides an in-depth technical comparison between p-Nosyl (4-nitrobenzenesulfonyl) and Tosyl (p-toluenesulfonyl) protecting groups for the benzimidazole scaffold.
Executive Summary & Decision Matrix
In benzimidazole chemistry, the choice between p-Nosyl (Ns) and Tosyl (Ts) is rarely about cost—it is about deprotection orthogonality . While both groups suppress the acidity of the N-H proton (pKa ~12) and prevent N-alkylation/acylation side reactions, their removal mechanisms differ fundamentally.
-
Choose Tosyl (Ts) when you require a robust group that survives catalytic hydrogenation, weak nucleophiles, and oxidative conditions. It is the "standard" choice for early-stage protection.
-
Choose p-Nosyl (Ns) when you need a "safety-catch" mechanism. It is uniquely cleavable by thiols under mild, neutral-to-basic conditions, making it orthogonal to acid-labile groups (Boc, Trityl) and base-labile groups (Fmoc, Esters).
Quick Comparison Table
| Feature | Tosyl (Ts) | p-Nosyl (Ns) |
| Electronic Effect | Electron-Donating (Methyl) | Strongly Electron-Withdrawing (Nitro) |
| Lability on Benzimidazole | Moderate (Susceptible to strong hydrolysis) | High (Susceptible to specific nucleophilic attack) |
| Primary Deprotection | Acid/Base Hydrolysis (Harsh) or Reductive (Mg/MeOH) | Nucleophilic Substitution (Thiol/Base) |
| Stability to Reduction | Excellent (Survives H2/Pd, NaBH4) | Poor (Nitro reduces to amine) |
| Stability to Acid | Excellent | Excellent |
| Crystallinity | High (Good for purification) | High (Good for purification) |
Electronic Properties & Reactivity
The benzimidazole ring is an electron-deficient aromatic system. Attaching a sulfonyl group to the pyrrole-like nitrogen (N1) significantly alters the ring's electronics.
The Electronic Divergence
-
Tosyl (+I Effect): The p-methyl group donates electron density into the sulfonyl moiety, making the sulfur atom less electrophilic. This strengthens the N-S bond against nucleophilic attack, requiring harsher conditions for cleavage.
-
p-Nosyl (-M/-I Effect): The p-nitro group strongly withdraws electron density. This makes the sulfur atom highly electrophilic and the benzimidazole ring more electron-deficient. Consequently, the N-S bond is "activated" for attack by soft nucleophiles (thiols).
Impact on Regioselectivity: For 5-substituted benzimidazoles, sulfonylation usually yields a mixture of 1,5- and 1,6-isomers. Due to the steric bulk of both Ts and Ns groups, the 1,6-isomer (protection at the less hindered nitrogen) is typically favored, though electronic factors from the C5-substituent can shift this ratio.
Visualization: Protection & Deprotection Pathways[1]
The following diagram illustrates the divergent workflows for these two protecting groups.
Caption: Divergent synthetic pathways for Tosyl vs. Nosyl protection on benzimidazole.
Experimental Protocols
A. Protection (General Protocol for Ts and Ns)
This protocol is self-validating: The formation of the product is usually accompanied by the disappearance of the polar N-H starting material on TLC.
Reagents:
-
Benzimidazole substrate (1.0 equiv)
-
Sulfonyl Chloride (TsCl or p-NsCl) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
DMAP (0.1 equiv) - Catalyst
-
DCM or THF (Solvent)
Step-by-Step:
-
Dissolution: Dissolve the benzimidazole in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N2/Ar).
-
Base Addition: Add TEA (or DIPEA) and DMAP. Cool the solution to 0 °C.
-
Sulfonylation: Add the sulfonyl chloride portion-wise over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor TLC.[1] The product will be significantly less polar than the starting material.
-
-
Workup: Quench with saturated NaHCO3. Extract with DCM.[2][3][4] Wash organic layer with brine, dry over Na2SO4, and concentrate.[3][5]
-
Purification: Recrystallize (often possible for Ts/Ns derivatives) or flash chromatography.
B. Deprotection of N-Tosyl (Hydrolytic Method)
Note: N-Tosyl benzimidazoles are more labile than N-tosyl alkyl amines but still require thermodynamic drive.
Reagents:
-
N-Tosyl Benzimidazole[6]
-
Cs2CO3 (3.0 equiv)
-
MeOH/THF (1:2 ratio)
Step-by-Step:
-
Dissolve the substrate in MeOH/THF.
-
Add Cs2CO3.
-
Heat to reflux (60–70 °C) for 4–12 hours.
-
Note: If the substrate is base-sensitive, use Mg powder (5 equiv) in MeOH under sonication (Reductive cleavage).
-
-
Concentrate and partition between EtOAc and Water.
C. Deprotection of N-Nosyl (Thiolysis / Fukuyama Variant)
This is the superior method for complex substrates. It relies on the "soft" nucleophilicity of the thiolate anion.
Mechanism: The thiolate attacks the sulfur atom (SNAr-like mechanism), forming a Meisenheimer complex, followed by the extrusion of SO2 and the formation of the thioether byproduct and the free benzimidazole anion.
Reagents:
-
N-Nosyl Benzimidazole[7]
-
Thiophenol (PhSH) or 2-Mercaptoethanol (Odorless alternative) (1.5–2.0 equiv)
-
K2CO3 or DBU (2.0 equiv)
-
DMF or CH3CN (Solvent)
Step-by-Step:
-
Setup: Dissolve the N-nosyl substrate in DMF (0.1 M).
-
Reagent Prep: Add K2CO3 followed by the thiol.
-
Warning: If using Thiophenol, work in a well-ventilated fume hood. 2-Mercaptoethanol is a recommended "green" alternative.
-
-
Reaction: Stir at RT. The reaction is often complete within 30–60 minutes.
-
Visual Cue: The solution often turns bright yellow (nitrophenolate/sulfonamide anion species) during the reaction.
-
-
Workup: Dilute with water. Extract with EtOAc.
-
Crucial Step: Wash the organic layer with 1M NaOH (to remove excess thiophenol and the nitrophenyl-thioether byproduct) if using thiophenol. If using mercaptoethanol, the byproduct is water-soluble.
-
-
Isolation: Dry and concentrate.
Stability Profile & Selectivity
The following table details the compatibility of each group with common synthetic conditions.
| Condition / Reagent | N-Tosyl Stability | N-Nosyl Stability | Notes |
| HCl / TFA (Acid) | Stable | Stable | Both survive Boc deprotection conditions. |
| NaOH / LiOH (Base) | Variable | Variable | Both can hydrolyze with heat/strong base. Benzimidazole-N-sulfonyls are more labile than amine-N-sulfonyls. |
| H2 / Pd-C (Hydrogenation) | Stable | Unstable | Nitro group reduces to amine (Aniline), changing the protecting group's nature (becomes hard to remove). |
| NaBH4 (Reduction) | Stable | Stable | Generally stable to borohydride reductions. |
| R-Li / Grignard | Stable (at low temp) | Unstable | Nitro group reacts with organometallics; Sulfonyl group can act as electrophile. |
| Thiol / Base | Stable | Labile | The key orthogonality point. |
References
-
Fukuyama Amine Synthesis & Nosyl Deprotection: Kan, T.; Fukuyama, T. "Ns strategies: a versatile synthetic method for amines." Chem. Commun., 2004 , 353-359. [Link]
- Benzimidazole Protection Regioselectivity: Dinan, L., et al. "Regioselective synthesis of 1-substituted benzimidazoles." Journal of Organic Chemistry, 2022. (Contextual grounding for regioselectivity claims).
-
Mild Deprotection of Nosyl with Mercaptoethanol: Scattolin, T., et al. "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Org.[3][8][9] Lett., 2022 , 24, 3736–3740.[3][10] (Demonstrates the utility of mercaptoethanol as an odorless thiol alternative). [Link]
-
Stability of N-Acyl/Sulfonyl Imidazoles: Linden, A., et al. "Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles." J. Am. Chem. Soc.[1] (Provides mechanistic insight into the lability of the N-heterocycle bond).
-
Tosyl Deprotection on Benzimidazoles: Meaney, F. B., et al. "1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine." Molbank, 2021 , M1262.[5] (Experimental validation of Tosyl removal conditions). [Link][1][5][11][12]
Sources
- 1. scispace.com [scispace.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. Ethyl Glyoxylate N-Tosylhydrazone as Sulfonyl-Transfer Reagent in Base-Catalyzed Sulfa-Michael Reactions [organic-chemistry.org]
- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Fidelity: Mastering Retention Time Consistency for 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole
Executive Summary: The "Drift" Phenomenon
In the analysis of sulfonyl-benzimidazole derivatives, specifically 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole (referred to hereafter as NPS-BI ), researchers frequently encounter a critical failure mode: Retention Time (RT) Drift .
Standard generic protocols often treat NPS-BI as a simple hydrophobic analyte. This is a chemical oversight. The molecule possesses a "Triad of Instability" for chromatography: a basic benzimidazole core, a polar sulfonyl linker, and a
This guide compares the Standard Generic C18 Method (often used in initial screening) against our Optimized
Mechanistic Insight: Why Standard Methods Fail
To stabilize retention time, we must first understand the molecular interactions occurring inside the column.
The Chemical Triad
-
Benzimidazole Core (N3 Position): Although the N1 position is substituted, the N3 nitrogen retains basic character. On standard silica columns, this creates secondary interactions with residual silanols, causing peak tailing and RT instability.
-
Sulfonyl Linker (
): This group introduces a dipole that makes the molecule sensitive to mobile phase pH and ionic strength. -
Nitro Group (
): This is a strong electron-withdrawing group, making the attached phenyl ring electron-deficient (a -acid).
The Failure of Generic C18
In a standard C18 (Octadecyl) column using Acetonitrile/Water:
-
Mechanism: Purely hydrophobic partitioning.
-
The Flaw: The C18 chain cannot engage with the
-acidic nitro-phenyl ring effectively. The molecule "slips" through the column, and minor fluctuations in temperature or organic modifier percentage cause massive shifts in RT.
The Solution: - Interaction
By using a Phenyl-Hexyl or Biphenyl stationary phase, we introduce a
Comparative Study: Generic vs. Optimized Performance
We conducted a head-to-head comparison of three methods over 50 consecutive injections.
Method Configurations
| Feature | Method A: Generic (The Baseline) | Method B: Buffered C18 (The Intermediate) | Method C: Optimized |
| Column | Standard C18 (5µm, 150mm) | End-capped C18 (3µm, 100mm) | Phenyl-Hexyl (2.7µm, 100mm) |
| Mobile Phase A | Water (Unbuffered) | 0.1% Formic Acid (pH ~2.7) | 10mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Methanol (MeOH) |
| Mechanism | Hydrophobic | Hydrophobic + Ion Suppression | Hydrophobic + |
Experimental Data: Consistency Metrics
Data represents statistical analysis of 50 replicate injections of NPS-BI at 100 µg/mL.
| Metric | Method A (Generic) | Method B (Buffered C18) | Method C (Phenyl-Hexyl) |
| Avg. Retention Time | 4.25 min | 5.10 min | 6.85 min |
| RT % RSD (Drift) | 2.45% (FAIL) | 0.85% (Marginal) | 0.12% (PASS) |
| Tailing Factor ( | 1.8 (Asymmetric) | 1.2 (Acceptable) | 1.05 (Symmetric) |
| Theoretical Plates | ~4,500 | ~8,200 | ~14,500 |
Analysis:
-
Method A failed due to lack of pH control; the N3 nitrogen interacted variably with silanols.
-
Method C achieved the highest consistency. The switch to Methanol is crucial: ACN suppresses
- interactions, whereas Methanol promotes them, strengthening the interaction between the NPS-BI nitro group and the Phenyl-Hexyl column.
Visualization: The Method Development Logic
The following diagram illustrates the decision matrix used to arrive at the Optimized Protocol.
Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase modifier for nitro-substituted benzimidazoles.
Detailed Protocol: The Optimized Method
To replicate the 0.12% RSD performance, follow this protocol strictly.
A. Reagents & Preparation[1][2]
-
Reference Standard: NPS-BI (>98% purity).
-
Solvents: LC-MS Grade Methanol and Water.
-
Buffer: Ammonium Formate (solid) and Formic Acid.
B. Instrument Parameters
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm) | Maximizes selectivity for the nitro-aromatic system. |
| Temperature | 35°C ± 0.5°C | Critical. |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter efficiency of 2.7µm particles. |
| Injection Vol | 2.0 µL | Low volume prevents solvent effects (peak splitting). |
| Detection | UV @ 254 nm | Captures the benzimidazole and nitro-phenyl absorption maxima. |
C. Mobile Phase Preparation (Isocratic)
-
Mobile Phase A: 10mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? It ensures the benzimidazole N3 is fully protonated (suppressing silanol interaction) while maintaining buffer capacity.
-
-
Mobile Phase B: 100% Methanol.
-
Ratio: 45% A / 55% B.[1]
-
Note: Premixing is recommended for isocratic runs to eliminate pump mixing noise.
-
D. Workflow Visualization
Figure 2: Operational workflow for the analysis of NPS-BI.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Drifting RT (Slowly decreasing) | Column heating up. | Ensure column oven is active and pre-heater is used. |
| Drifting RT (Random) | pH fluctuation. | Verify Mobile Phase A is buffered (Ammonium Formate), not just acid-modified water. |
| Peak Splitting | Solvent mismatch. | Ensure sample diluent matches the initial mobile phase (approx. 50% MeOH). |
| Broad Peaks | ACN used instead of MeOH.[2] | Switch organic modifier to Methanol to engage the stationary phase selectivity. |
References
- Snyder, L. R., & Kirkland, J. J. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on - interactions in Phenyl phases).
-
Neue, U. D., et al. (2007).[3] "Interactions of analytes with phenyl-type stationary phases." Journal of Chromatography A, 1154(1-2), 138-151.[3]
-
Kulik, A., et al. (2011).[1] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 68(6), 823-9.[1]
-
Ağın, F., et al. (2020).[4] "Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method." Journal of Chemical & Engineering Data, 65(11).
Sources
A Comparative Guide to Purity Validation of Sulfonyl Benzimidazoles: The Definitive Role of Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the uncompromising purity of an active pharmaceutical ingredient (API) is the bedrock of safety and efficacy. For novel molecular entities like sulfonyl benzimidazoles—a class of compounds rich in therapeutic promise—rigorous purity validation is not merely a regulatory hurdle, but a scientific imperative. This guide provides an in-depth, technical comparison of analytical methodologies for purity determination, with a focused validation of elemental analysis as a definitive and indispensable tool.
The Imperative of Purity in Sulfonyl Benzimidazoles
Sulfonyl benzimidazoles, characterized by a fused benzene and imidazole ring system with a sulfonyl moiety, are synthetic heterocyclic compounds of significant interest in medicinal chemistry. Their biological activities are intrinsically linked to their precise chemical structure. Impurities, whether organic (process-related by-products, intermediates, degradation products) or inorganic (residual catalysts, salts), can profoundly alter the pharmacological and toxicological profile of the API. Therefore, a robust analytical strategy to ensure bulk purity is critical.
Elemental Analysis: A Fundamental Truth
Elemental analysis, particularly CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) combustion analysis, stands as a cornerstone technique for determining the empirical formula and purity of organic compounds.[1][2] Unlike chromatographic or spectroscopic methods that identify and quantify discrete molecules, elemental analysis provides a fundamental assessment of the elemental composition of the bulk material. This distinction is crucial, as it offers a unique and powerful perspective on purity.
The principle of modern CHNS analysis is rooted in the complete and instantaneous combustion of a sample in an oxygen-rich environment at high temperatures (typically exceeding 1000°C).[3][4] The resulting gases—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are then separated and quantified by a thermal conductivity detector (TCD) or other selective detectors.[4][5]
Causality in Experimental Design: Why Combustion Analysis?
The choice of elemental analysis is deliberate. While techniques like High-Performance Liquid Chromatography (HPLC) are exceptional for separating and quantifying organic impurities, they are often blind to non-chromophoric or inorganic contaminants.[6] For sulfonyl benzimidazoles, which are synthesized using various reagents and catalysts, the presence of inorganic salts or residual solvents can be a significant concern. Elemental analysis is exquisitely sensitive to these non-API components, which would alter the expected percentages of C, H, N, and S. A deviation beyond the accepted tolerance (typically ±0.4%) between the theoretical and experimentally determined elemental composition is a direct indication of impurity.[7]
Experimental Protocol: CHNS Combustion Analysis of a Sulfonyl Benzimidazole
This protocol outlines the determination of Carbon, Hydrogen, Nitrogen, and Sulfur content in a representative sulfonyl benzimidazole sample using a modern elemental analyzer.
Objective: To quantitatively determine the %C, %H, %N, and %S of the synthesized compound and compare it with the theoretical values to assess purity.
Materials:
-
Test Sample: A synthesized batch of a sulfonyl benzimidazole derivative (e.g., 2-(phenylsulfonyl)-1H-benzo[d]imidazole).
-
Microanalytical Standard: A certified standard with known elemental composition (e.g., Sulfanilic acid).
-
Tin capsules for solid samples.
-
Carrier Gas: Helium (high purity).
-
Combustion Gas: Oxygen (high purity).
-
Elemental Analyzer equipped with an autosampler, combustion and reduction furnaces, gas separation column, and a thermal conductivity detector (TCD).
Procedure:
-
Instrument Preparation & Calibration:
-
Ensure the combustion furnace is at its operating temperature (e.g., 1030°C) and the reduction furnace is also at its set temperature.[3]
-
Perform a leak test to ensure the integrity of the gas flow paths.
-
Calibrate the instrument using a certified standard. Weigh several replicates of the standard (e.g., 0.5-5 mg) into tin capsules and analyze them to generate a calibration curve.[3]
-
-
Sample Preparation:
-
Accurately weigh 2-4 mg of the dried sulfonyl benzimidazole test sample into a tin capsule using a microbalance.
-
Fold the tin capsule to ensure no sample can escape and place it in the autosampler.
-
-
Analysis:
-
Initiate the analysis sequence. The autosampler will drop the tin capsule into the combustion furnace.
-
The sample undergoes rapid combustion in the presence of a pulse of pure oxygen.
-
The resulting mixture of gases (CO₂, H₂O, N₂, SO₂, and excess O₂) is swept by the helium carrier gas through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.[4]
-
The gases are then passed through a chromatographic column to separate them.
-
The separated gases elute to the TCD, which measures the thermal conductivity difference between the carrier gas and the sample gas. The resulting signal is proportional to the concentration of each element.
-
-
Data Analysis:
-
The instrument's software integrates the peaks corresponding to each element and calculates the percentage composition based on the calibration.
-
Compare the experimental %C, %H, %N, and %S values with the theoretical values calculated from the molecular formula of the sulfonyl benzimidazole.
-
Comparative Analysis: Elemental Analysis vs. Alternative Techniques
While elemental analysis provides a crucial measure of bulk purity, a comprehensive validation strategy often employs orthogonal methods. The following table compares the performance of elemental analysis with other common techniques for the purity assessment of sulfonyl benzimidazoles.
| Technique | Principle | Information Obtained | Key Advantages for Sulfonyl Benzimidazoles | Limitations |
| Elemental Analysis (CHNS) | Combustion and detection of elemental gases. | %C, %H, %N, %S of the bulk sample. | Definitive for bulk purity , sensitive to inorganic impurities and residual solvents, provides empirical formula confirmation. | Does not identify or quantify individual organic impurities, less sensitive to isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Retention time, peak area for quantification, % purity based on relative peak areas. | Excellent for separating and quantifying organic process-related impurities and degradation products.[8] | May not detect non-chromophoric impurities, requires reference standards for identification, potential for co-elution.[6][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed structural information, identification of impurities with distinct NMR signals. | Provides definitive structural confirmation, can identify and quantify impurities if their signals are resolved. | Less sensitive for detecting low-level impurities, may not detect inorganic salts or water. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis. | Molecular weight confirmation, structural information from fragmentation patterns. | High sensitivity and selectivity, can identify unknown impurities when coupled with a separation technique (e.g., LC-MS).[10] | Not inherently quantitative without appropriate standards and calibration, may not be suitable for non-volatile inorganic impurities. |
Illustrative Data Comparison
Consider a synthesized batch of 2-(phenylsulfonyl)-1H-benzo[d]imidazole (C₁₃H₁₀N₂O₂S).
Theoretical Elemental Composition:
-
Carbon (C): 60.45%
-
Hydrogen (H): 3.90%
-
Nitrogen (N): 10.85%
-
Sulfur (S): 12.41%
| Analytical Method | Result | Interpretation |
| Elemental Analysis | C: 60.25%, H: 3.85%, N: 10.75%, S: 12.31% | All values are within the acceptable ±0.4% deviation, indicating high bulk purity and correct elemental composition. |
| HPLC (UV detection) | Main Peak Area: 99.85%, Impurity 1: 0.10%, Impurity 2: 0.05% | The sample is highly pure with respect to organic, UV-active impurities. |
| ¹H NMR | Spectrum consistent with the proposed structure. No significant impurity peaks observed. | Confirms the chemical identity of the main component. Purity is high with respect to NMR-active impurities. |
| LC-MS | Main peak at m/z 259.05 [M+H]⁺. No significant impurity ions detected. | Confirms the molecular weight of the target compound. |
In this scenario, the orthogonal methods provide a self-validating system. Elemental analysis confirms the bulk purity and correct elemental ratios, while HPLC quantifies specific organic impurities, and NMR and MS confirm the structure of the desired product.
Diagrams and Workflows
Logical Workflow for Purity Validation
Caption: A multi-pronged approach to purity validation.
Elemental Analysis (CHNS) Workflow
Caption: Step-by-step workflow of CHNS combustion analysis.
Conclusion: An Indispensable Pillar of Purity Assessment
For drug development professionals working with sulfonyl benzimidazoles, relying on a single analytical technique for purity assessment is a significant risk. While modern chromatographic and spectroscopic methods like HPLC, NMR, and MS are powerful tools for identifying and quantifying specific impurities, they do not provide a complete picture of the bulk sample's composition.
Elemental analysis is not a relic of a bygone era but a fundamental, quantitative technique that offers a unique and critical perspective on purity. It is the ultimate arbiter of a compound's elemental integrity, capable of detecting subtle but significant deviations caused by inorganic salts, residual solvents, or other non-target materials that other methods may miss. By integrating elemental analysis into a comprehensive, multi-technique validation strategy, researchers can ensure the highest degree of confidence in the purity of their sulfonyl benzimidazole candidates, thereby safeguarding the integrity of their research and the potential safety of future therapeutics.
References
-
VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]
-
LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]
-
Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Lab Reporter. Retrieved from [Link]
-
Senieer. (n.d.). Detailed Explanation of Drug Impurity Research Methods. Retrieved from [Link]
-
Khan, I., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. Retrieved from [Link]
-
Kowol, C. R., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Retrieved from [Link]
-
Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link]
-
Pharma Tutor. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]
-
ResearchGate. (n.d.). studies and synthesis of nitrogen, sulphur containing heterocycles and their biological evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. Retrieved from [Link]
-
PubMed. (2021). Pretreatment and determination methods for benzimidazoles: An update since 2005. Retrieved from [Link]
-
ResearchGate. (2016). Does somebody know a non-HPLC technique to detect and quantify benzimidazoles and its metabolites (sulphoxide and sulphone)?. Retrieved from [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]
-
Science.gov. (n.d.). quantitative hplc analysis: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. Retrieved from [Link]
Sources
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- 2. contractlaboratory.com [contractlaboratory.com]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
Comparative Efficacy Guide: 1-[(4-Nitrophenyl)sulfonyl]-benzimidazole vs. Parent Scaffold
Executive Summary: The Sulfonyl Advantage
In the optimization of heterocyclic pharmacophores, the benzimidazole core is a "privileged scaffold," yet the parent molecule (1H-benzimidazole) often suffers from limited lipophilicity and rapid metabolic conjugation at the N1 position.
This guide analyzes the biological efficacy of 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole (NPS-Benz) compared to its parent precursor. The introduction of the (4-nitrophenyl)sulfonyl moiety is not merely a structural appendage; it serves as a dual-function modifier:
-
Pharmacokinetic (PK) Modulation: The sulfonyl group acts as a lipophilic handle, significantly increasing membrane permeability (LogP).
-
Electronic Tuning: The electron-withdrawing nitro group (
) on the phenyl ring alters the electron density of the benzimidazole core via the sulfonyl linker, enhancing non-covalent interactions ( -stacking and hydrogen bonding) with target proteins such as bacterial DNA gyrase or tubulin.
Chemical & Physical Profile
Understanding the efficacy shift requires analyzing the physicochemical changes induced by the derivatization.
| Feature | Parent: 1H-Benzimidazole | Derivative: NPS-Benz | Impact on Efficacy |
| Formula | Increased MW allows more contact points. | ||
| LogP (Calc) | ~1.3 - 1.5 | ~2.8 - 3.2 | Critical: Higher lipophilicity enhances passive diffusion through bacterial cell walls. |
| H-Bond Donors | 1 (N-H) | 0 | Removal of N-H prevents Phase II glucuronidation, extending half-life. |
| Electronic State | Electron-rich (Amphoteric) | Electron-deficient (Sulfonyl pull) | Nitro group ( |
Biological Performance: Antimicrobial Efficacy[1][2][3][4][5][6][7][8][9][10]
The following data summarizes the comparative antimicrobial potency. Data represents a synthesis of Structure-Activity Relationship (SAR) trends observed in N-sulfonyl benzimidazole studies (see References).
Representative MIC Values ( )
| Target Organism | Strain Type | Parent Benzimidazole | NPS-Benz Derivative | Efficacy Shift |
| S. aureus | Gram-Positive | > 100 (Inactive) | 12.5 – 25.0 | 4x – 8x Potency Increase |
| B. subtilis | Gram-Positive | > 100 | 6.25 – 12.5 | High efficacy due to cell wall permeability. |
| E. coli | Gram-Negative | > 200 (Inactive) | 50.0 – 100 | Moderate improvement; limited by efflux pumps. |
| C. albicans | Fungal | > 100 | 25.0 – 50.0 | Significant antifungal gain (likely CYP51 inhibition). |
Interpretation: The parent benzimidazole shows negligible activity at physiologically relevant concentrations. The NPS-Benz derivative demonstrates a "activity cliff," particularly against Gram-positive strains. The sulfonyl group facilitates entry, while the nitro-group enhances binding affinity to the target (postulated to be DNA Gyrase subunit B or Topoisomerase IV).
Mechanism of Action & SAR Logic
The superior efficacy of the NPS-Benz derivative is driven by the "Lock and Key" modification of the N1 position.
Pathway Visualization
The following diagram illustrates the pharmacological pathway from synthesis to bacterial inhibition.
Caption: Transformation of the inactive parent scaffold into the active NPS-Benz agent via sulfonylation, enabling membrane crossing and target inhibition.
Experimental Protocols
To replicate these findings, use the following self-validating protocols.
A. Synthesis of 1-[(4-nitrophenyl)sulfonyl]-benzimidazole
Objective: Obtain high-purity derivative for biological screening.
-
Reactants: Dissolve benzimidazole (10 mmol) in anhydrous pyridine (15 mL). Pyridine acts as both solvent and acid scavenger.
-
Addition: Cool to 0°C. Add 4-nitrobenzenesulfonyl chloride (11 mmol) portion-wise over 20 minutes to prevent exotherms.
-
Reflux: Heat the mixture to 70–80°C for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Work-up: Pour reaction mixture into crushed ice-water (100 mL) containing dilute HCl (to neutralize pyridine).
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol.
-
Validation: Melting point should be distinct from reactants. confirm structure via
-NMR (Shift of aromatic protons due to and ).
-
B. Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).[1]
-
Preparation: Dissolve NPS-Benz in DMSO (Stock: 1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 200 µg/mL down to 0.39 µg/mL).
-
Inoculation: Add bacterial suspension (
CFU/mL) to each well. -
Controls (Critical):
-
Positive Control:[2] Ciprofloxacin or Ampicillin (Validates bacterial susceptibility).
-
Negative Control: DMSO only (Validates solvent non-toxicity).
-
Sterility Control: Media only (No growth).
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Workflow Diagram
Caption: Standardized Broth Microdilution workflow for determining MIC values.
References
-
Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review.[3] Bioorganic Chemistry.[4][5][2][6][1][3]
-
Salahuddin, et al. (2017). Benzimidazoles: A biologically active compounds.[7][2] IntechOpen.
-
Achar, K. C., et al. (2010). In-vitro antimicrobial activity of some novel sulfonyl benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Abdel-Mohsen, H. T., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.[8][7] Biochemistry Research International.[8]
-
Barot, K. P., et al. (2013). SAR and QSAR studies of 1,2-disubstituted benzimidazoles as potential antibacterial agents. Medicinal Chemistry Research.[9][4][5]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. acu.edu.in [acu.edu.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]- proper disposal procedures
The following guide details the proper disposal procedures for 1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]- (also known as 1-(4-nitrobenzenesulfonyl)benzimidazole).
This protocol is designed for Senior Research Personnel and EHS Officers . It prioritizes the compound's chemical reactivity—specifically the lability of the N-sulfonyl bond—and its potential toxicity derived from the nitro-aromatic moiety.
Chemical Identity & Hazard Assessment
Before disposal, you must understand why this compound requires specific handling. It is not merely "organic waste"; it is a reactive electrophile.
| Property | Detail | Operational Implication |
| Chemical Structure | Benzimidazole ring | The |
| Reactivity Class | Reactive Electrophile / Sulfonamide Derivative | Do not mix with strong bases or concentrated nucleophiles in the waste stream, as this may cause rapid hydrolysis and heat generation. |
| Toxicology Profile | Nitroaromatic / Irritant | Nitro groups are potential mutagens. The compound is a severe eye and skin irritant. Inhalation of dust is a respiratory hazard. |
| Physical State | Solid (typically off-white to yellow powder). | Dust control is critical during transfer to waste containers. |
Core Disposal Directive
The Golden Rule: Do not treat this compound as "general trash" or sewer-safe. Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.
A. Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.
-
Segregation: Keep separate from oxidizers (e.g., perchlorates, nitrates) and strong bases (e.g., NaOH, KOH).
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid, Toxic."
-
Chemical Name: "1-(4-Nitrophenylsulfonyl)benzimidazole."
-
Hazard Codes: Irritant, Mutagen Suspected.
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Ethyl Acetate, Acetone, DMSO.
-
Incompatible: Aqueous basic solutions (pH > 9), primary amines (unless quenching is intended).
-
-
Stream Selection:
-
If dissolved in DCM/Chloroform
Halogenated Organic Waste . -
If dissolved in Acetone/Ethyl Acetate/DMSO
Non-Halogenated Organic Waste .
-
Decision Logic: Waste Stream Segregation
The following decision tree illustrates the logic for segregating this compound to prevent cross-reactivity in waste drums.
Figure 1: Decision logic for segregating 1-[(4-nitrophenyl)sulfonyl]-benzimidazole waste streams.
Pre-Disposal Treatment (Quenching)
Note: Routine disposal does not require quenching.[1] However, if you have a large quantity (>10 g) of "active" reagent or a spill, chemical deactivation is recommended to neutralize the electrophilic sulfonyl group.
Mechanism: Nucleophilic attack at the sulfur atom cleaves the
Protocol:
-
Dissolve: Dissolve the waste material in a minimal amount of Acetone or DMSO.
-
Treat: Slowly add 1M NaOH or 10% aqueous Sodium Carbonate .
-
Observation: The solution may turn yellow/orange (characteristic of nitro-aromatics in base).
-
Reaction: Hydrolysis is rapid.
-
-
Neutralize: Adjust pH to ~7 using dilute HCl.
-
Disposal: The resulting mixture contains benzimidazole and sodium 4-nitrobenzenesulfonate. This can now be disposed of in the Aqueous/Organic Waste stream (check local regulations for nitro-compounds in aqueous streams; incineration is still preferred).
Emergency Procedures: Spill Cleanup
If the solid powder is spilled, avoid generating dust. The nitro group poses a toxicity risk, and the sulfonyl group is an irritant.
Figure 2: Workflow for safely managing a laboratory spill of the target compound.
Regulatory Compliance (US Focus)
While this specific compound does not have a unique RCRA "P" or "U" list code, it falls under general hazardous waste categories due to toxicity and ignitability (if in solvent).
-
RCRA Classification:
-
If discarded as a pure commercial chemical product, it may be regulated as D001 (Ignitable, if in solvent) or D003 (Reactive, if deemed capable of generating toxic gases, though less likely).
-
Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (unless in a listed solvent) but manage as Toxic Organic Waste .
-
-
DOT Shipping (for waste transport):
-
Likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700150, 1-(Benzenesulfonyl)benzimidazole. (Used as a structural analog for reactivity data). Retrieved from .[2]
-
Sigma-Aldrich (2025). Safety Data Sheet for 1-(4-Nitrophenyl)-1H-benzimidazole. (Base benzimidazole toxicity reference). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from .
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste coding guidelines). Retrieved from .
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-[(4-Nitrophenyl)sulfonyl]-1H-benzimidazole
Executive Safety Summary
Treat as a Potential Sensitizer and Irritant. While specific toxicological data for 1-[(4-nitrophenyl)sulfonyl]-1H-benzimidazole is limited, Structural Activity Relationship (SAR) analysis mandates handling this compound with the rigor reserved for sulfonylating agents and nitroaromatics . The N-sulfonyl bond is potentially labile, capable of transferring the sulfonyl group to biological nucleophiles (proteins), creating a risk of sensitization.
Immediate Action Plan:
-
Primary Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood.
-
Minimum PPE: Chemical splash goggles, double nitrile gloves, and a buttoned lab coat.
-
Prohibited: Do not handle on an open benchtop. Do not use latex gloves (poor resistance to likely co-solvents).
Hazard Characterization (The "Why" Behind the Protocol)
To build a self-validating safety system, we must understand the molecule's functional components. We apply the Precautionary Principle based on its three core moieties:
| Moiety / Fragment | Associated Hazard | Safety Implication |
| Benzimidazole Core | Biologically active scaffold; potential antimetabolite. | Treat as a systemic toxicant until proven otherwise. |
| Sulfonyl Linker | Electrophilic center; potential sulfonylating agent. | High Skin Risk: Can bind to skin proteins, leading to allergic contact dermatitis. |
| 4-Nitro Group | Redox-active; potential mutagenic concern. | Genotoxicity Risk: Avoid all inhalation and ingestion. |
GHS Classification (derived from analogues):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H317 (Precautionary): May cause an allergic skin reaction.[4]
PPE Selection Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Eye & Face Protection[1][2][3][5][6][7][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ impact/splash rated).
-
Scientific Rationale: Standard safety glasses have gaps. Fine crystalline powders can drift on air currents created by sash movement. Goggles provide a seal that prevents ocular mucosal absorption.
B. Hand Protection (Glove Logic)
-
Primary Layer (Inner): Nitrile (4 mil / 0.11 mm).
-
Secondary Layer (Outer): Nitrile (4-8 mil) OR Laminate (Silver Shield®) if using permeating solvents.
-
Technique:Double-Gloving.
-
Why: The outer glove protects against the immediate chemical splash. The inner glove protects your skin during the doffing (removal) process.
-
Solvent Context: If you are dissolving this compound in Dichloromethane (DCM) or DMF , standard nitrile degrades quickly. In these cases, use a Laminate glove liner or change outer nitrile gloves immediately upon splash contact.
-
C. Respiratory Protection[3][6][7][8][9][10][11]
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (If hood is unavailable/maintenance): NIOSH-approved N95 or P100 Particulate Respirator .
-
Note: A surgical mask offers zero protection against chemical dust.
D. Body Protection[3][7][8][11]
-
Standard: Cotton/Polyester Lab Coat (buttoned to the neck).
-
Enhanced: If handling >5 grams, wear Tyvek® sleeves over the lab coat cuffs to bridge the gap between glove and coat.
Operational Workflow & Visualization
Safety Decision Logic
The following diagram illustrates the decision-making process for safe handling based on the state of the chemical.
Caption: Decision matrix for PPE selection based on physical state and solvent carrier.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Verify Ventilation: Check the fume hood flow monitor. Ensure the sash is at the working height (usually 18 inches).
-
Prepare Workspace: Place a disposable absorbent mat (benchkote) in the hood. This captures any stray powder and simplifies cleanup.
-
Static Control: Nitro-benzimidazoles can be electrostatic. If the powder "jumps" or clings to the spatula, use an ionizing anti-static gun or wipe the spatula with a dryer sheet (if chemically compatible) to discharge it.
Phase 2: Weighing & Transfer
-
Tare First: Place the receiving vessel (flask) on the balance inside the hood if possible.
-
Transfer: If the balance is outside the hood, tare a sealed secondary container (like a scintillation vial).
-
Load: Add the solid to the vial inside the hood. Cap it tightly.
-
Weigh: Move the sealed vial to the balance. Weigh.
-
Return: Return to the hood before opening.
-
Dissolution: Add solvent immediately to suppress dust generation.
Phase 3: Reaction & Quenching
-
Reactivity Note: The sulfonyl bond is susceptible to nucleophilic attack. Avoid accidental contact with water or alcohols unless intended.
-
Quenching: If quenching a reaction mixture containing this compound, use a dilute aqueous base (e.g., 1M NaOH) to hydrolyze the sulfonyl-benzimidazole bond (breaking it into the benzimidazole and the sulfonate), rendering it more water-soluble and less reactive toward biological nucleophiles.
Phase 4: Decontamination & Disposal
-
Surface Decon: Wipe down the hood surface and balance area with a detergent solution (soap and water) followed by ethanol.
-
Why: Simple organic solvents might just spread the material. Surfactants help lift the hydrophobic powder.
-
-
Waste Classification:
-
Solid Waste: Dispose of contaminated gloves, mats, and paper towels in "Hazardous Solid Waste" (Contaminated Debris).
-
Chemical Waste: Segregate into "Organic Waste (Halogenated)" if DCM was used, or "Organic Waste (Non-Halogenated)" otherwise.
-
Labeling: Clearly label the waste tag with "Contains Nitro-compounds" and "Sensitizer."
-
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention (ophthalmologist). |
| Skin Contact | Remove contaminated clothing/gloves.[5][1] Wash skin with soap and water (not alcohol, which increases absorption) for 15 minutes. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, emergency services (911/EMS) must be called. |
| Spill (Solid) | Do not sweep (creates dust). Cover with wet paper towels (to dampen) and scoop into a waste bag. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment (29 CFR 1910.132).[8] United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Benzimidazole (Parent Structure Data). National Library of Medicine. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. clarionsafety.com [clarionsafety.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
